Orforglipron
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62)/t27-,28-,30-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUWIEBBBWHKNI-KHIFEHGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48F2N10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212020-52-3 | |
| Record name | Orforglipron | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW40D021M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orforglipron (LY3502970): A Technical Guide to Preclinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (formerly LY3502970) is an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist under investigation for the treatment of type 2 diabetes and obesity.[1] Developed by Chugai Pharmaceutical Co. and licensed by Eli Lilly and Company, this compound represents a significant advancement in GLP-1R agonist therapy, offering a potential alternative to injectable peptide-based treatments.[2][3] Its small molecule nature allows for oral administration without restrictions on food or water intake.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols used for its characterization.
Core Mechanism of Action: Selective GLP-1 Receptor Agonism
This compound's primary molecular target is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). Unlike native GLP-1 and its peptide analogues, this compound binds to a distinct allosteric pocket within the transmembrane domain of the GLP-1R. This binding induces a conformational change in the receptor, initiating downstream intracellular signaling cascades.
A key characteristic of this compound is its biased agonism. It preferentially activates the G-protein/cyclic AMP (cAMP) signaling pathway while demonstrating negligible recruitment of β-arrestin. This biased signaling is hypothesized to contribute to a sustained therapeutic effect.
Signaling Pathway
The binding of this compound to the GLP-1R primarily activates the Gαs subunit of the associated G-protein. This stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and other downstream effectors, leading to the therapeutic effects of GLP-1R activation.
This compound's biased signaling pathway at the GLP-1 receptor.
In Vitro Pharmacology
In vitro studies were fundamental in establishing the core pharmacological properties of this compound, including its binding affinity, potency, and selectivity.
Quantitative In Vitro Data
| Parameter | Species/System | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human GLP-1R | ~1 nM - 3.22 nM | Radioligand Competition Binding | |
| cAMP Stimulation (EC50) | HEK293 cells expressing human GLP-1R | ~600 nM | cAMP Accumulation Assay | |
| β-arrestin Recruitment | - | Negligible | β-arrestin Recruitment Assay |
Experimental Protocols
This assay quantifies the affinity of this compound for the GLP-1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [¹²⁵I]GLP-1(7-36)NH₂ or [³H]this compound).
-
Competition: Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
Separation: After incubation, the bound and free radioligand are separated via filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Radioligand Competition Binding Assay Workflow.
This assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the GLP-1R signaling pathway.
-
Objective: To determine the potency (EC50) of this compound in stimulating cAMP accumulation.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Incubation: The plates are incubated to allow for cAMP production. A phosphodiesterase inhibitor is typically included to prevent cAMP degradation.
-
Detection: Intracellular cAMP levels are measured using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter gene assay.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
This assay is used to characterize the biased agonism of this compound by measuring its ability to recruit β-arrestin to the GLP-1 receptor.
-
Objective: To assess the extent of β-arrestin recruitment upon this compound binding to the GLP-1R.
-
Methodology:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) co-expressing the GLP-1 receptor fused to a protein fragment and β-arrestin fused to a complementary enzyme fragment is used.
-
Treatment: Cells are treated with different concentrations of this compound.
-
Recruitment and Signal Generation: If this compound induces β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The intensity of the signal is directly proportional to the extent of β-arrestin recruitment.
-
In Vivo Pharmacology
The therapeutic potential of this compound was evaluated in various animal models, which were essential for bridging the gap between in vitro findings and potential clinical applications. A notable challenge is that small-molecule GLP-1RAs like this compound exhibit poor activity at rodent receptors. To address this, specialized animal models were developed.
Animal Models
-
Humanized GLP-1R Mice: These mice are genetically engineered to express the human GLP-1 receptor, making them a crucial model for evaluating the efficacy of human-specific GLP-1R agonists like this compound.
-
Sensitized Rat GLP-1R (Glp1rS33W) Models: CRISPR-Cas9 gene editing was used to create a mutation in the rat GLP-1R that sensitizes it to non-peptide agonists.
Quantitative In Vivo Data
| Parameter | Animal Model | Dose | Effect | Reference |
| Glucose Lowering | Mice expressing human GLP-1R | 0.1 - 10 mg/kg (oral) | Robust glucose lowering in an oral glucose tolerance test. | |
| Food Intake Reduction | Cynomolgus monkeys | 0.05 mg/kg | Anorexigenic effect. | |
| Body Weight Change | Diet-Induced Obese (DIO) Glp1rS33W Rats | 0.3 - 1 mg/kg (oral, once daily) for 28 days | ~ -5% to -10% change in body weight. | |
| Cumulative Food Intake | Diet-Induced Obese (DIO) Glp1rS33W Rats | 0.3 - 1 mg/kg (oral, once daily) for 28 days | ~ -15% to -25% change in cumulative food intake. |
Experimental Protocols
This protocol is used to evaluate the effect of this compound on glucose tolerance.
-
Objective: To assess the impact of this compound on glucose clearance after an oral glucose challenge.
-
Methodology:
-
Fasting: Mice are fasted overnight.
-
Baseline Glucose: A baseline blood glucose level is measured.
-
Dosing: this compound or a vehicle is administered orally.
-
Glucose Challenge: After a specified pretreatment period, a glucose solution is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess improvements in glucose tolerance.
-
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals were conducted to determine the profile of this compound, which is crucial for its development as an oral medication.
| Parameter | Species | Dose Administration | Value | Reference |
| Elimination Half-life (T1/2) | Rats | Oral | 10.4 - 12.4 hours | |
| Elimination Half-life (T1/2) | Cynomolgus monkeys | Oral | 3.4 - 4.6 hours | |
| Oral Bioavailability | Rats | - | 33 - 43% | |
| Oral Bioavailability | Cynomolgus monkeys | - | 21 - 28% |
Conclusion
The preclinical pharmacology of this compound demonstrates its potential as a potent and selective oral, non-peptide GLP-1 receptor agonist. Its distinct mechanism of action, characterized by biased agonism, translates to significant efficacy in animal models of diabetes and obesity. The favorable pharmacokinetic profile observed in preclinical species supports its development for once-daily oral administration in humans. These foundational preclinical studies have paved the way for the ongoing clinical evaluation of this compound as a promising new therapeutic option for metabolic diseases.
References
Orforglipron: A Technical Guide to its Mechanism of Action as a Non-Peptide GLP-1 Receptor Agonist
Introduction
Orforglipron (also known as LY3502970) represents a significant advancement in the treatment of type 2 diabetes and obesity as a novel, orally bioavailable, non-peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Unlike traditional peptide-based GLP-1R agonists that require subcutaneous injection, this compound's small-molecule nature allows for once-daily oral administration without restrictions on food or water intake.[4][5] This guide provides a detailed examination of its molecular mechanism, binding kinetics, signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.
Core Mechanism of Action: Allosteric and Biased Agonism
This compound functions as a partial and biased agonist of the GLP-1R, a class B G-protein coupled receptor (GPCR). Its mechanism is distinguished from endogenous GLP-1 and peptide mimetics by its unique binding mode and downstream signaling profile.
1. Molecular Binding: High-resolution cryo-electron microscopy studies have revealed that this compound binds to a unique pocket within the transmembrane domain of the GLP-1R. This binding site is distinct from the orthosteric site where native GLP-1 binds. Specifically, it is located in the upper helical bundle and involves interactions with the extracellular domain, extracellular loop 2, and transmembrane helices 1, 2, 3, and 7. This allosteric activation mechanism induces a specific conformational change in the receptor to initiate downstream signaling.
2. Biased Signaling Pathway: Upon binding, this compound preferentially activates the Gαs protein-mediated signaling cascade. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets responsible for the therapeutic effects of GLP-1R activation. These effects include glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release, delayed gastric emptying, and reduced appetite.
A key feature of this compound's pharmacology is its pronounced biased agonism, showing a strong preference for G-protein activation over the β-arrestin pathway. Signal transduction assays have demonstrated low intrinsic efficacy for and negligible recruitment of β-arrestin. This bias is significant as the β-arrestin pathway is often associated with receptor desensitization and internalization. The minimal engagement of this pathway may contribute to sustained receptor activity.
Quantitative Pharmacological Profile
The interaction of this compound with the GLP-1R has been quantified through various in vitro assays, defining its binding affinity and functional potency.
Table 1: GLP-1 Receptor Binding Affinity
| Compound | Assay Type | Cell Line | Parameter | Value |
|---|
| this compound | Radioligand Competition | HEK293-GLP-1R | Ki | ~1.0 nM to 3.22 nM |
Table 2: In Vitro Functional Potency
| Assay Type | Cell Line | Parameter | This compound Value |
|---|---|---|---|
| cAMP Accumulation | HEK293-GLP-1R | EC50 | 1.7 - 3.05 nM |
| β-arrestin2 Recruitment | HEK293-GLP-1R | EC50 | 7.3 nM |
Note: Another source reported a half-maximal effective concentration (EC50) for cAMP stimulation of approximately 600 nM. Discrepancies may arise from different experimental conditions or assay formats.
Table 3: Pharmacokinetic Parameters in Humans
| Parameter | Single Dose (0.3-6 mg) | Multiple Doses (Day 28) |
|---|---|---|
| Mean Half-life (t½) | 24.6 to 35.3 hours | 29 to 49 hours |
| Median Time to Max Concentration (tmax) | 4.1 to 12.0 hours | Not specified |
Key Experimental Protocols
Characterization of this compound's mechanism of action relies on standardized in vitro assays to measure receptor binding and signal transduction.
Radioligand Competition Binding Assay
This assay quantifies the affinity of this compound for the GLP-1R by measuring its ability to displace a known high-affinity radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R. The cells are homogenized, and membranes are isolated via centrifugation.
-
Assay Setup: In a 96-well plate, the cell membrane suspension (10-20 µg protein) is incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I]GLP-1(7-36)NH₂) and serial dilutions of this compound.
-
Incubation: The plate is incubated at room temperature for approximately 2 hours to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.
-
Detection: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
HTRF cAMP Signaling Assay
This assay measures the intracellular accumulation of cyclic AMP (cAMP) following GLP-1R activation by this compound, using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.
Methodology:
-
Cell Seeding: HEK293 cells expressing the human GLP-1R are seeded into a 384-well plate and cultured overnight.
-
Compound Preparation: Serial dilutions of this compound and a reference agonist are prepared in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Stimulation: The culture medium is removed, and cells are stimulated with the prepared this compound dilutions for a defined period (e.g., 30 minutes) at room temperature.
-
Cell Lysis & Detection: Cells are lysed, and the HTRF detection reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) are added according to the manufacturer's protocol.
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Signal Measurement: The plate is read on an HTRF-compatible reader. The signal is inversely proportional to the concentration of cAMP produced by the cells.
-
Data Analysis: The data are used to generate a dose-response curve to determine the EC50 value, representing the potency of this compound in stimulating cAMP production.
PathHunter® β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GLP-1R using an enzyme fragment complementation (EFC) technology.
Methodology:
-
Cell Line: The assay utilizes a specialized cell line engineered to co-express the GLP-1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Seeding and Stimulation: The engineered cells are seeded into a microplate. Following this, increasing concentrations of this compound are added, and the plate is incubated (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.
-
Detection: The detection reagent, containing the substrate for β-galactosidase, is added to each well.
-
Signal Measurement: If this compound induces β-arrestin recruitment, the ProLink and EA tags are brought into proximity, forming a functional β-galactosidase enzyme. This enzyme hydrolyzes the substrate, generating a chemiluminescent signal that is measured with a luminometer.
-
Data Analysis: The intensity of the luminescent signal is directly proportional to the extent of β-arrestin recruitment. A dose-response curve is generated to determine the EC50 for this endpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. This compound: The New Oral GLP-1 Drug Explained | BodySpec [bodyspec.com]
- 4. This compound (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1b, multicentre, blinded, placebo-controlled, randomized, multiple-ascending-dose study in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sochob.cl [sochob.cl]
Orforglipron's Interaction with the GLP-1 Receptor: A Technical Analysis of Binding Affinity and Kinetics
For Immediate Release
INDIANAPOLIS, IN – November 27, 2025 – Orforglipron (LY3502970), a novel, orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, has demonstrated significant promise in clinical development for the treatment of type 2 diabetes and obesity.[1][2][3] This technical guide provides an in-depth analysis of the core pharmacological interactions of this compound with the human GLP-1 receptor, focusing on its binding affinity, and the subsequent signaling cascades. This document is intended for researchers, scientists, and drug development professionals.
This compound is a small molecule designed for once-daily oral administration without the food or water restrictions often associated with other oral GLP-1R agonists.[4][5] Its unique non-peptide structure allows it to withstand degradation in the gastrointestinal tract.
Core Mechanism of Action: A Biased Agonist
The primary molecular target of this compound is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). This compound acts as a partial and biased agonist at this receptor. Structural biology studies have indicated that this compound binds to a distinct allosteric pocket within the transmembrane domain of the GLP-1 receptor, a different site than that of the native GLP-1 peptide. This binding induces a conformational change in the receptor, initiating downstream intracellular signaling.
A key characteristic of this compound's mechanism is its biased agonism. It preferentially activates the G-protein/cAMP signaling pathway while demonstrating negligible recruitment of β-arrestin. This signaling bias is thought to contribute to a sustained therapeutic effect and may influence the side-effect profile.
Quantitative Analysis of Receptor Interaction
In vitro studies have been pivotal in quantifying this compound's high-affinity binding to the human GLP-1 receptor and its potency in functional assays. The following table summarizes the key quantitative data reported in preclinical studies.
| Parameter | Value | Receptor/Cell System | Assay Type | Reference |
| Binding Affinity (Ki) | ~1 nM - 3.22 nM | Human GLP-1R | Competition Binding | |
| Functional Potency (EC50) | ~600 nM | HEK293 cells expressing human GLP-1R | cAMP Accumulation |
Note: Specific kinetic parameters such as association (kon) and dissociation (koff) rates for this compound are not publicly available at the time of this report.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound's interaction with the GLP-1 receptor.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the GLP-1 receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the human GLP-1 receptor.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from a cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that has been engineered to stably express the human GLP-1 receptor.
-
Cells are harvested, homogenized in an appropriate buffer, and then centrifuged to pellet the membranes.
-
The final membrane preparation is resuspended, and the protein concentration is determined.
-
-
Competition Binding:
-
The prepared cell membranes are incubated with a constant concentration of a radiolabeled ligand, typically [¹²⁵I]GLP-1(7-36)NH₂ or [³H]this compound.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the GLP-1R.
-
-
Separation and Detection:
-
Following incubation to allow for binding to reach equilibrium, the bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
The amount of radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
The data are used to generate a dose-response curve, from which the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Signaling Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
Objective: To measure the functional potency (EC50) of this compound in activating the GLP-1R signaling pathway.
Methodology:
-
Cell Culture:
-
Cells expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media and seeded into multi-well plates.
-
-
Compound Treatment:
-
The cultured cells are treated with varying concentrations of this compound.
-
-
cAMP Measurement:
-
Following an incubation period, the cells are lysed to release their intracellular components.
-
The concentration of cAMP in the cell lysates is then quantified. This is often done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the measured cAMP concentration against the corresponding concentration of this compound.
-
The EC50 value, which represents the concentration of this compound that produces 50% of the maximal response, is determined from these curves.
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and methodologies described, the following diagrams have been generated.
Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
References
- 1. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patientcareonline.com [patientcareonline.com]
- 5. This compound, an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Orforglipron molecular structure and chemical properties
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Orforglipron
Introduction
This compound (also known as LY3502970 or OWL833) is a non-peptide, orally bioavailable small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] Developed for the treatment of type 2 diabetes and obesity, its unique structure allows for oral administration, a significant advantage over the injectable peptide-based GLP-1R agonists.[2][4] This document provides a comprehensive technical overview of its molecular structure, chemical properties, mechanism of action, and the key experimental protocols used for its characterization, intended for researchers, scientists, and drug development professionals.
Molecular Structure and Identifiers
This compound is a complex synthetic organic molecule. Its structure was engineered to mimic the action of the native GLP-1 peptide hormone while possessing the stability and absorption characteristics necessary for an oral drug.
| Identifier | Value |
| IUPAC Name | 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one |
| SMILES | C[C@H]1C[C@]1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |
| CAS Number | 2212020-52-3 |
| Molecular Formula | C₄₈H₄₈F₂N₁₀O₅ |
| Synonyms | LY3502970, LY-3502970, OWL833 |
Physicochemical Properties
The physicochemical properties of this compound are critical to its function as an orally administered drug. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Weight | 883.0 g/mol | PubChem |
| Monoisotopic Mass | 882.37772099 Da | PubChem |
| XLogP3 | 6.8 | PubChem |
| Topological Polar Surface Area | 144 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Solubility | Soluble in DMSO (100-255 mg/mL), Methanol. Insoluble in water and ethanol. | Selleck Chemicals, BOC Sciences, Cayman Chemical, TargetMol |
| Appearance | Solid | Cayman Chemical |
| Half-life | 29-49 hours | Wikipedia |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective agonist for the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Its mechanism is characterized by biased agonism, preferentially activating the G-protein signaling pathway over β-arrestin recruitment.
-
Receptor Binding : this compound binds to a distinct, allosteric site within the transmembrane domain of the GLP-1R.
-
G-Protein Activation : This binding event activates the associated Gαs protein subunit.
-
Adenylyl Cyclase Stimulation : The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Second Messenger Signaling : The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Physiological Effects : PKA activation leads to the downstream therapeutic effects, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.
-
Biased Agonism : this compound shows low efficacy for recruiting β-arrestin. This is thought to reduce receptor desensitization and internalization, potentially contributing to a sustained therapeutic effect and a favorable side-effect profile.
References
Orforglipron's Biased Agonism at the GLP-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orforglipron (LY3502970) is an orally bioavailable, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the management of type 2 diabetes and obesity.[1][2] A defining characteristic of this compound's mechanism of action is its biased agonism. It preferentially activates the G-protein-mediated cyclic adenosine monophosphate (cAMP) signaling pathway over the β-arrestin recruitment pathway.[3][4][5] This biased signaling profile is hypothesized to contribute to its therapeutic efficacy while potentially mitigating some of the adverse effects and receptor desensitization associated with balanced GLP-1R agonists. This technical guide provides an in-depth overview of the core principles of this compound's biased agonism, including quantitative data on its signaling profile, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Signaling Profile
The biased agonism of this compound is quantified by comparing its potency (EC50) and intrinsic activity (Emax) in assays measuring G-protein signaling (cAMP production) and β-arrestin recruitment. The following table summarizes the available quantitative data for this compound's activity at the human GLP-1 receptor.
| Parameter | Pathway | Value | Cell Line | Reference |
| Binding Affinity (Ki) | Receptor Binding | ~1 nM | HEK293-GLP-1R | |
| Potency (EC50) | cAMP Accumulation | 1.7 - 3.05 nM | HEK293-GLP-1R | |
| 600 nM | PSC-HEK293 cells (in presence of GLP-1(9-36)NH2) | |||
| β-arrestin2 Recruitment | 7.3 nM | HEK293-GLP-1R |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's biased agonism at the GLP-1 receptor.
Caption: Experimental workflow for assessing biased agonism.
Experimental Protocols
The characterization of this compound's biased agonism relies on a series of well-established in vitro assays. The following sections detail the methodologies for the key experiments.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line, such as Human Embryonic Kidney (HEK293) cells, that has been engineered to stably express the human GLP-1 receptor.
-
Competition Binding: A fixed concentration of a radiolabeled ligand that binds to the GLP-1R (e.g., [¹²⁵I]GLP-1(7-36)NH₂) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Accumulation Assay (HTRF)
Objective: To measure the potency and efficacy of this compound in stimulating the G-protein signaling pathway by quantifying intracellular cAMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured and seeded into microplates.
-
Compound Stimulation: The cells are treated with varying concentrations of this compound. A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent the degradation of cAMP.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The HTRF signal is used to calculate the cAMP concentration. A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration, and the EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response equation.
β-Arrestin Recruitment Assay (PathHunter®)
Objective: To quantify the recruitment of β-arrestin to the GLP-1 receptor upon stimulation with this compound.
Methodology:
-
Cell Line: A specialized cell line, such as U2OS or CHO cells, is used. These cells are engineered to co-express the human GLP-1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase). This is commonly known as the PathHunter® assay system.
-
Compound Stimulation: The engineered cells are seeded in microplates and treated with increasing concentrations of this compound.
-
Detection: If this compound induces the recruitment of β-arrestin to the GLP-1R, the two enzyme fragments are brought into close proximity, forming an active enzyme. A substrate is then added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Data Analysis: The intensity of the luminescent signal, which is directly proportional to the extent of β-arrestin recruitment, is measured using a luminometer. A dose-response curve is constructed, and the EC50 and Emax values for β-arrestin recruitment are determined.
Conclusion
The preclinical data strongly support the characterization of this compound as a G-protein biased agonist at the GLP-1 receptor. Its high affinity for the receptor, coupled with a clear preference for activating the cAMP signaling pathway over β-arrestin recruitment, provides a molecular basis for its therapeutic effects in type 2 diabetes and obesity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other biased agonists in drug discovery and development. This biased signaling profile may represent a key advancement in the design of GLP-1R-targeted therapies, potentially offering an improved efficacy and tolerability profile.
References
Orforglipron's Effect on cAMP Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orforglipron (LY3502970) is a novel, orally bioavailable, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Developed as a potential treatment for type 2 diabetes and obesity, its mechanism of action is centered on the activation of the GLP-1R, a class B G-protein coupled receptor (GPCR).[1][3][4] Unlike injectable peptide-based GLP-1R agonists, this compound's chemical structure allows for oral administration without the need for absorption enhancers, offering a significant advantage in patient administration.
A critical aspect of this compound's pharmacological profile is its potent and biased agonism. It preferentially activates the G-protein-mediated cyclic adenosine monophosphate (cAMP) signaling pathway while demonstrating negligible recruitment of β-arrestin. This biased signaling is thought to contribute to its sustained therapeutic effects and tolerability profile. This technical guide provides an in-depth overview of this compound's interaction with the GLP-1R and its specific effects on the cAMP signaling cascade, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.
Core Mechanism of Action: cAMP Pathway Activation
The therapeutic effects of this compound are initiated by its binding to the GLP-1 receptor, which is predominantly expressed on pancreatic beta cells but also found in the brain, heart, and gastrointestinal tract. Cryogenic electron microscopy has revealed that this compound binds to a pocket within the transmembrane domain of the GLP-1R. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically stimulating the Gαs subunit.
The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration is the central node in the signaling cascade. Elevated cAMP levels lead to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
PKA-mediated pathway: PKA phosphorylates numerous intracellular targets that culminate in glucose-dependent insulin secretion from pancreatic β-cells. This involves the closure of ATP-dependent potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.
-
Epac-mediated pathway: The activation of Epac2 can also contribute to insulin granule exocytosis through pathways involving Ras-related protein 1 (Rap1) and phospholipase C (PLC).
This G-protein-biased signaling, with minimal β-arrestin recruitment, may reduce the potential for receptor desensitization and internalization, contributing to the sustained action of the drug.
Figure 1: this compound-mediated GLP-1R signaling pathway.
Quantitative Data Summary
The potency and binding affinity of this compound for the human GLP-1 receptor have been characterized through various in vitro assays. The data highlight its high-affinity binding and potent induction of the cAMP signaling pathway.
Table 1: this compound Binding Affinity at Human GLP-1R
| Parameter | Value Range | Assay Method | Reference(s) |
|---|
| Inhibition Constant (Kᵢ) | ~1 nM - 3.22 nM | Radioligand Competition Binding | |
Table 2: this compound Functional Potency on cAMP Production
| Parameter | Reported Value | Corresponds To | Assay Method | Reference(s) |
|---|
| pEC₅₀ | 6.22 | EC₅₀ of ~600 nM | HTRF cAMP Assay | |
Note: EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Key Experimental Protocols
The characterization of this compound's effect on cAMP signaling relies on a series of standardized in vitro assays. The methodologies for three core experiments are detailed below.
Radioligand Competition Binding Assay
This assay quantifies the binding affinity (Kᵢ) of this compound for the GLP-1R by measuring its ability to compete with and displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound at the human GLP-1R.
Methodology:
-
Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R are cultured and harvested. The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended, and the total protein concentration is determined.
-
Competition Binding Reaction: In a 96-well plate, a fixed concentration of a radioligand (e.g., [¹²⁵I]GLP-1(7-36)NH₂) is incubated with the cell membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction plate is incubated at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is transferred to a glass fiber filter plate. Bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The radioactivity counts are plotted against the concentration of this compound. Non-linear regression analysis is used to determine the IC₅₀ value—the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Figure 2: Radioligand Competition Binding Assay Workflow.
cAMP Signaling Assay (HTRF)
This high-throughput assay measures the intracellular accumulation of cAMP following stimulation of the GLP-1R by this compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method based on fluorescence resonance energy transfer (FRET).
Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating cAMP production.
Methodology:
-
Cell Seeding: HEK293 cells expressing the human GLP-1R are seeded into a 384-well plate and cultured overnight to allow for adherence.
-
Agonist Stimulation: The culture medium is removed, and cells are incubated with increasing concentrations of this compound in a stimulation buffer. This is typically performed for 30 minutes at room temperature.
-
Cell Lysis and Reagent Addition: A lysis buffer is added to the wells. This buffer contains two key HTRF reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Competitive Binding & Incubation: The endogenously produced cAMP (from cell stimulation) competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody. The plate is incubated for approximately 1 hour to allow this binding to reach equilibrium.
-
Signal Reading: The plate is read on an HTRF-compatible reader. The reader excites the donor fluorophore and measures the emission from both the donor and acceptor.
-
Data Analysis: When intracellular cAMP levels are low, the antibody-cryptate and cAMP-d2 are in close proximity, resulting in a high FRET signal. As this compound stimulates cAMP production, the endogenous cAMP displaces the cAMP-d2, reducing the FRET signal. The ratio of the two fluorescence signals is calculated and used to determine the cAMP concentration. Data are plotted against this compound concentration to determine the EC₅₀ value.
References
Orforglipron's Journey Through Animal Models: A Deep Dive into its Pharmacokinetics and Oral Bioavailability
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide released today offers an in-depth look at the preclinical pharmacokinetics and oral bioavailability of orforglipron (LY3502970), a novel, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. This guide, tailored for researchers, scientists, and drug development professionals, consolidates key data from animal studies, details experimental methodologies, and provides visual representations of associated biological pathways and workflows.
This compound, a small molecule developed by Chugai Pharmaceutical Co., Ltd. and licensed by Eli Lilly and Company, has shown promise in clinical trials for the treatment of type 2 diabetes and obesity.[1] Its development was underpinned by extensive preclinical evaluation in various animal models to ascertain its potency, selectivity, and pharmacological effects.[2] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) profile in key preclinical species.
Pharmacokinetic Profile Across Species
The oral bioavailability and pharmacokinetic parameters of this compound have been characterized in several animal models, demonstrating its potential as an orally delivered therapeutic.
Cynomolgus Monkeys: Studies in cynomolgus monkeys have revealed a high oral bioavailability for this compound, ranging from 21% to 28%.[3] This favorable oral absorption is a significant advantage for a GLP-1 receptor agonist, a class of drugs that has traditionally been administered via injection.
Rodent Models: Preclinical research has also been conducted in rodent models, including mice expressing the human GLP-1 receptor and genetically modified rats with a sensitized GLP-1 receptor (Glp1rS33W).[2][4] While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC from these studies are not extensively published in publicly available literature, the research indicates that this compound exhibited full efficacy in reducing hyperglycemia in these models. Dose-dependent reductions in body weight and food intake have been observed in diet-induced obese (DIO) rats with the sensitized GLP-1 receptor.
The following tables summarize the available quantitative data on the pharmacokinetics of this compound in animal models.
Table 1: Oral Bioavailability of this compound in Animal Models
| Animal Model | Oral Bioavailability (%) | Citation |
| Cynomolgus Monkey | 21 - 28 |
Experimental Protocols in Preclinical Evaluation
The characterization of this compound's efficacy and pharmacokinetic profile has involved a range of standardized preclinical experimental protocols.
Diet-Induced Obesity (DIO) Models
To assess the anti-obesity effects of this compound, diet-induced obesity models are commonly employed.
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.
-
Induction of Obesity: Animals are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 10-12 weeks to induce obesity.
-
Drug Administration: this compound is administered orally, typically via gavage, at various doses.
-
Parameters Measured: Body weight and food intake are recorded daily to evaluate the dose-dependent effects of the compound.
Oral Glucose Tolerance Test (OGTT)
The effect of this compound on glucose metabolism is frequently assessed using an oral glucose tolerance test.
-
Animal Fasting: Animals are fasted overnight before the test.
-
Drug Administration: this compound or a vehicle is administered orally at a predetermined time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration to measure blood glucose levels.
Analytical Methodology
The quantification of this compound in plasma samples from animal studies is crucial for determining its pharmacokinetic profile. While specific validated methods for this compound in animal plasma are not detailed in the provided search results, the standard approach for such small molecules involves liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for accurate measurement of drug concentrations in biological matrices.
Generic LC-MS/MS methods for quantifying GLP-1 receptor agonists in rodent plasma often involve:
-
Sample Preparation: Protein precipitation from plasma samples.
-
Chromatographic Separation: Use of a C18 reversed-phase column with a gradient elution.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Mechanism of Action: GLP-1 Receptor Signaling
This compound exerts its therapeutic effects by acting as a selective agonist for the GLP-1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that plays a key role in glucose homeostasis and appetite regulation.
The binding of this compound to the GLP-1 receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the characteristic physiological effects of GLP-1 receptor activation, including enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a feeling of satiety.
This compilation of preclinical data and methodologies provides a valuable resource for researchers in the field of metabolic diseases, facilitating a deeper understanding of this compound's pharmacological profile and its development pathway.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
- 4. biocytogen.com [biocytogen.com]
Orforglipron: An In-Depth Technical Guide to Early In Vitro Cellular Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Orforglipron (LY3502970) is a first-in-class, orally bioavailable, non-peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R) under development for the treatment of type 2 diabetes and obesity.[1][2] Unlike injectable peptide-based agonists, this compound is a small molecule, simplifying its manufacturing process and offering a more convenient administration route.[1][3] Early in vitro studies have been fundamental in characterizing its mechanism of action, binding affinity, and unique signaling profile. This technical guide provides a detailed overview of the core cellular effects and experimental protocols from these foundational studies.
Core Mechanism of Action: Biased Agonism
The primary molecular target for this compound is the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[1] Structural studies have shown that this compound, as a small molecule, occupies a distinct allosteric pocket within the transmembrane domain of the GLP-1R, a different site than that used by the native GLP-1 peptide. This binding induces a conformational change in the receptor, initiating downstream intracellular signaling.
A key feature of this compound's cellular effect is its Gs protein-biased agonism. It preferentially activates the Gs protein-coupled signaling pathway, which stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA) and other effectors that mediate the therapeutic effects of GLP-1R activation, such as glucose-dependent insulin secretion.
Crucially, this compound demonstrates minimal or negligible recruitment of β-arrestin. The β-arrestin pathway is associated with receptor desensitization, internalization, and potential adverse effects. By avoiding this pathway, this compound may promote more sustained receptor signaling and potentially offer a better tolerability profile.
References
The Non-Peptide Architecture of Orforglipron: A Technical Guide to its Core Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orforglipron (LY3502970) represents a significant advancement in the treatment of type 2 diabetes and obesity as an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] Developed by Eli Lilly and Company, this small molecule circumvents the manufacturing complexities and administration limitations of traditional peptide-based GLP-1RAs.[1][3] This technical guide provides an in-depth examination of the non-peptide structure of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its key quantitative parameters.
Introduction: A Paradigm Shift in GLP-1 Receptor Agonism
The glucagon-like peptide-1 (GLP-1) receptor is a well-established target for therapies aimed at improving glycemic control and promoting weight loss.[4] Activation of this class B G-protein coupled receptor (GPCR) mimics the effects of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety. Historically, GLP-1R agonists have been peptide-based, requiring subcutaneous injection due to their susceptibility to degradation in the gastrointestinal tract.
This compound emerges as a groundbreaking alternative, being a small molecule designed for once-daily oral administration without food or water restrictions. Its non-peptide nature not only enhances patient compliance but also simplifies the manufacturing process, potentially making this class of therapeutics more accessible. This guide delves into the core structural and functional aspects of this compound that enable its unique pharmacological profile.
The Non-Peptide Structure of this compound
This compound is a complex small molecule with the chemical formula C48H48F2N10O5 and a molar mass of 882.974 g·mol−1.
IUPAC Name: 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one
Unlike peptide agonists that interact with the extracellular domain of the GLP-1R, this compound binds to a distinct allosteric pocket within the transmembrane domain of the receptor. This unique binding mode, elucidated by high-resolution cryo-electron microscopy (cryo-EM), involves interactions with the extracellular domain, extracellular loop 2, and transmembrane helices 1, 2, 3, and 7. This interaction induces a conformational change in the receptor, initiating downstream signaling cascades.
Mechanism of Action: Biased Agonism
This compound functions as a partial and biased agonist of the GLP-1 receptor. Upon binding, it preferentially activates the G-protein/cyclic adenosine monophosphate (cAMP) signaling pathway, which is the primary mediator of the therapeutic effects of GLP-1R activation.
The activation of the Gs alpha subunit of the G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), culminating in enhanced glucose-dependent insulin secretion.
Crucially, this compound shows low intrinsic efficacy for β-arrestin recruitment. The minimization of β-arrestin engagement is thought to contribute to a more sustained signaling response and may be associated with a favorable side-effect profile.
References
Methodological & Application
Orforglipron: Application Notes and Protocols for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Orforglipron is an investigational, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist in development for the treatment of type 2 diabetes and obesity.[1][2] Unlike peptide-based GLP-1 receptor agonists, this compound's small molecule nature allows for once-daily oral dosing without restrictions on food or water intake, offering a potential advantage in patient convenience and adherence.[2][3][4] This document provides detailed application notes and protocols based on available research and clinical trial data.
Mechanism of Action
This compound is a potent and selective agonist for the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor. Its binding to the GLP-1R, located on pancreatic beta cells and other tissues, initiates a cascade of intracellular signaling events. This activation of the GLP-1R leads to:
-
Glucose-Dependent Insulin Secretion: this compound stimulates the release of insulin from pancreatic beta cells in response to elevated blood glucose levels.
-
Suppression of Glucagon Secretion: It reduces the secretion of glucagon, a hormone that raises blood glucose levels.
-
Delayed Gastric Emptying: this compound slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes.
-
Appetite Regulation: By acting on GLP-1 receptors in the brain, it helps to reduce appetite and food intake.
The sustained activation of the GLP-1R by this compound leads to improved glycemic control and weight loss. Preclinical studies have also suggested that long-term receptor activation may lead to improved beta-cell function.
Efficacy in Type 2 Diabetes
Clinical trials have demonstrated the efficacy of this compound in improving glycemic control and promoting weight loss in patients with type 2 diabetes.
Glycemic Control
Phase 2 and Phase 3 clinical trials have shown that this compound significantly reduces HbA1c levels compared to placebo and active comparators.
Table 1: Change in HbA1c from Baseline in Patients with Type 2 Diabetes
| Study | Treatment Duration | This compound Dose | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) | Comparator | Mean Change in HbA1c (Comparator) (%) |
| Phase 2 | 26 Weeks | 3 mg | 8.1 | -0.89 | Placebo | -0.43 |
| 12 mg | 8.1 | -1.47 | Dulaglutide 1.5 mg | -1.10 | ||
| 24 mg | 8.1 | -2.01 | ||||
| 36 mg | 8.1 | -2.10 | ||||
| 45 mg | 8.1 | -1.98 | ||||
| ACHIEVE-1 (Phase 3) | 40 Weeks | 3 mg | 8.0 | -1.3 | Placebo | -0.3 |
| 12 mg | 8.0 | -1.5 | ||||
| 36 mg | 8.0 | -1.6 | ||||
| ACHIEVE-2 (Phase 3) | 40 Weeks | 36 mg | Not Reported | -1.7 | Dapagliflozin 10 mg | -0.8 |
| ACHIEVE-3 (Phase 3) | 52 Weeks | 12 mg | Not Reported | -1.9 | Oral Semaglutide 7mg/14mg | -1.1 to -1.4 |
| 36 mg | Not Reported | -2.2 | ||||
| ACHIEVE-5 (Phase 3) | 40 Weeks | 36 mg | Not Reported | -2.1 (additional) | Placebo (with insulin glargine) | Not Reported |
Weight Management
This compound has also demonstrated significant and dose-dependent weight loss in patients with type 2 diabetes.
Table 2: Change in Body Weight from Baseline in Patients with Type 2 Diabetes
| Study | Treatment Duration | This compound Dose | Mean Baseline Weight (kg) | Mean Change in Body Weight (kg) | Comparator | Mean Change in Body Weight (Comparator) (kg) |
| Phase 2 | 26 Weeks | 3 mg | 100.3 | -3.0 | Placebo | -2.2 |
| 12 mg | 100.3 | -7.1 | Dulaglutide 1.5 mg | -3.9 | ||
| 24 mg | 100.3 | -9.5 | ||||
| 36 mg | 100.3 | -10.1 | ||||
| 45 mg | 100.3 | -9.3 | ||||
| ACHIEVE-1 (Phase 3) | 40 Weeks | 36 mg | Not Reported | -7.3 | Placebo | Not Reported |
| ACHIEVE-3 (Phase 3) | 52 Weeks | 12 mg | Not Reported | -6.6 | Oral Semaglutide | -3.6 to -5.0 |
| 36 mg | Not Reported | -8.9 | ||||
| ATTAIN-2 (Phase 3) | 72 Weeks | 6 mg | Not Reported | -5.5% | Placebo | -2.2% |
| 12 mg | Not Reported | -7.8% | ||||
| 36 mg | Not Reported | -10.5% |
Safety and Tolerability
The safety profile of this compound is consistent with other GLP-1 receptor agonists. The most commonly reported adverse events are gastrointestinal in nature and are typically mild to moderate in severity.
Table 3: Common Adverse Events in this compound Clinical Trials
| Adverse Event | This compound (Frequency) | Placebo (Frequency) | Comparator (Frequency) |
| Nausea | 13% - 48.5% | 2% - 18.2% | 34% (Dulaglutide) |
| Diarrhea | 19% - 26% | 9% | Not Reported |
| Vomiting | 5% - 45.5% | 1% | Not Reported |
| Constipation | 8% - 17% | 4% | Not Reported |
| Decreased Appetite | 69.7% | Not Reported | Not Reported |
The incidence of hypoglycemia with this compound is low.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has a long half-life, supporting once-daily dosing.
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 4.1 - 12.0 hours (single dose) |
| Half-life (t1/2) | 24.6 - 35.3 hours (single dose) |
| 48.1 - 67.5 hours (at Day 28) | |
| Food Effect | Cmax and AUC are approximately 20-25% lower when administered with food, but this is not considered clinically meaningful. |
Experimental Protocols
The following are generalized protocols for key experiments based on the methodologies described in published clinical trials.
Protocol 1: Phase 2, Randomized, Double-Blind, Placebo- and Active-Controlled Study
Objective: To assess the efficacy and safety of multiple doses of this compound compared to placebo and an active comparator (e.g., dulaglutide) in patients with type 2 diabetes.
Methodology:
-
Participant Selection:
-
Recruit adult participants (≥18 years) with a diagnosis of type 2 diabetes.
-
Inclusion criteria: HbA1c between 7.0% and 10.5%, stable body weight, and on diet and exercise with or without metformin.
-
Exclusion criteria: History of pancreatitis, significant cardiovascular disease, or use of other glucose-lowering agents within a specified timeframe.
-
-
Randomization and Blinding:
-
Randomly assign participants in a double-blind manner to receive one of several doses of this compound, placebo, or the active comparator.
-
-
Treatment:
-
Administer this compound orally once daily.
-
Administer the active comparator and placebo according to their approved labeling.
-
Treatment duration: 26 weeks.
-
-
Assessments:
-
Primary Endpoint: Change in HbA1c from baseline to 26 weeks.
-
Secondary Endpoints:
-
Change in body weight from baseline to 26 weeks.
-
Proportion of participants achieving HbA1c < 7.0%.
-
Change in fasting plasma glucose.
-
-
Safety Assessments: Monitor for adverse events, vital signs, and laboratory parameters throughout the study.
-
-
Statistical Analysis:
-
Use an appropriate statistical model (e.g., ANCOVA) to compare the change in HbA1c and body weight between the this compound groups and the control groups.
-
Protocol 2: Pharmacokinetic Food Effect Study
Objective: To evaluate the effect of food on the pharmacokinetics of a single oral dose of this compound in healthy participants.
Methodology:
-
Participant Selection:
-
Recruit healthy adult participants.
-
-
Study Design:
-
A randomized, open-label, two-period, crossover study.
-
-
Treatment:
-
Period 1: Administer a single oral dose of this compound under fasting conditions.
-
Period 2: After a washout period, administer the same dose of this compound with a standardized high-fat meal.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at predefined time points before and after dosing to measure plasma concentrations of this compound.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, AUC, and Tmax for both the fasted and fed states.
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the two conditions to assess the effect of food.
-
References
- 1. Efficacy and safety of oral this compound in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1b, multicentre, blinded, placebo-controlled, randomized, multiple-ascending-dose study in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sochob.cl [sochob.cl]
- 4. news-medical.net [news-medical.net]
Orforglipron in Weight Management and Obesity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, orforglipron (formerly LY3502970), and its role in weight management and obesity. This document details the mechanism of action, summarizes clinical trial data, and provides detailed experimental protocols for key preclinical and clinical studies.
Mechanism of Action
This compound is a small molecule that acts as a partial agonist of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[1][2] Unlike peptide-based GLP-1R agonists, this compound is designed for oral administration and is resistant to degradation in the gastrointestinal tract.[1] Its mechanism of action involves binding to an allosteric site within the transmembrane domain of the GLP-1R, which is distinct from the binding site of the native GLP-1 peptide.[1] This binding induces a conformational change in the receptor, leading to the activation of downstream intracellular signaling pathways.[1]
This compound preferentially activates the G-protein/cyclic AMP (cAMP) signaling pathway while causing minimal recruitment of β-arrestin. This biased agonism is believed to contribute to sustained receptor signaling and a favorable efficacy and tolerability profile. The activation of the GLP-1R by this compound leads to several physiological effects that contribute to weight loss and improved glycemic control, including:
-
Enhanced glucose-dependent insulin secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Reduced glucagon secretion: Suppression of glucagon release, which helps to lower hepatic glucose production.
-
Delayed gastric emptying: Slowing the rate at which food leaves the stomach, promoting a feeling of fullness.
-
Appetite suppression: Acting on the central nervous system to reduce food intake.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from Phase 2 and Phase 3 clinical trials of this compound in adults with obesity or overweight, with and without type 2 diabetes.
Table 1: Efficacy of this compound in Adults with Obesity or Overweight (without Type 2 Diabetes)
| Trial Name (NCT ID) | Duration | This compound Dose | Mean Change in Body Weight from Baseline (%) | Participants with ≥10% Weight Loss (%) |
| Phase 2 (NCT05051579) | 36 Weeks | 12 mg | -9.4 | 46 |
| 24 mg | -12.5 | 67 | ||
| 36 mg | -13.5 | 75 | ||
| 45 mg | -14.7 | 75 | ||
| Placebo | -2.3 | 9 | ||
| ATTAIN-1 (Phase 3, NCT05869903) | 72 Weeks | 36 mg | -12.4 | 59.6 |
| Placebo | -0.9 | 8.6 |
Table 2: Efficacy of this compound in Adults with Obesity or Overweight and Type 2 Diabetes
| Trial Name (NCT ID) | Duration | This compound Dose | Mean Change in Body Weight from Baseline (%) | Mean Change in HbA1c from Baseline (%) |
| Phase 2 | 26 Weeks | 3 mg | - | - |
| 12 mg | - | - | ||
| 24 mg | - | - | ||
| 36 mg | - | - | ||
| 45 mg | -10.1 kg | -2.1 | ||
| Placebo | -2.2 kg | -0.4 | ||
| Dulaglutide | -3.9 kg | -1.1 | ||
| ACHIEVE-1 (Phase 3, NCT05971940) | 40 Weeks | 3 mg | - | -1.3 |
| 12 mg | - | -1.6 | ||
| 36 mg | -7.9 | -1.6 | ||
| Placebo | - | - | ||
| ATTAIN-2 (Phase 3, NCT05872620) | 72 Weeks | 6 mg | -5.5 | - |
| 12 mg | -7.8 | - | ||
| 36 mg | -10.5 | -1.3 to -1.8 | ||
| Placebo | -2.2 | - |
Table 3: Common Adverse Events with this compound
The most frequently reported adverse events in clinical trials were gastrointestinal in nature, typically mild to moderate in severity, and often occurred during the dose-escalation period.
| Adverse Event | Incidence Range with this compound (%) | Incidence with Placebo (%) |
| Nausea | 44 - 70 | 18 |
| Diarrhea | 44 - 70 | 18 |
| Vomiting | 44 - 70 | 18 |
| Constipation | 44 - 70 | 18 |
| Upset Stomach | 44 - 70 | 18 |
Experimental Protocols
This section provides detailed methodologies for key preclinical and clinical experiments involving this compound.
Preclinical Experimental Protocols
This assay determines the potency of this compound in activating the GLP-1 receptor and stimulating the production of cyclic AMP (cAMP).
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for cAMP production in cells expressing the human GLP-1 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound: Stock solution of known concentration.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Multi-well plates: 96- or 384-well plates suitable for cell culture and the chosen detection method.
Protocol:
-
Cell Seeding: Seed the GLP-1R expressing cells into multi-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a dose-response curve. Include a vehicle control (assay buffer without this compound).
-
Cell Stimulation: Remove the culture medium from the cells and replace it with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the selected cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the corresponding this compound concentrations. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
This protocol evaluates the effect of this compound on glucose tolerance in a relevant animal model.
Objective: To assess the ability of this compound to improve glucose disposal following an oral glucose challenge in mice expressing the human GLP-1 receptor.
Materials:
-
Animals: Humanized GLP-1R mice.
-
This compound: Formulation suitable for oral gavage.
-
Glucose solution: Sterile glucose solution (e.g., 2 g/kg body weight).
-
Blood glucose monitoring system: Glucometer and test strips.
-
Oral gavage needles.
-
Animal scale.
Protocol:
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading (time 0) from a tail vein blood sample.
-
This compound Administration: Administer this compound or a vehicle control orally via gavage at a predetermined dose.
-
Glucose Challenge: After a specified pretreatment period (e.g., 30-60 minutes), administer the glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Clinical Trial Protocols
The following protocols are based on the designs of the Phase 3 ATTAIN and ACHIEVE clinical trial programs.
Objective: To evaluate the efficacy and safety of once-daily oral this compound for chronic weight management in adults with obesity or overweight without type 2 diabetes.
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 72 weeks.
-
Population: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).
-
Exclusion Criteria: History of type 1 or type 2 diabetes, recent significant weight change (>5 kg within 90 days), personal or family history of medullary thyroid carcinoma or Multiple Endocrine Neoplasia syndrome type 2, and history of pancreatitis.
-
Intervention: Participants are randomized to receive this compound (6 mg, 12 mg, or 36 mg) or placebo once daily.
-
Dose Escalation: All participants in the this compound arms start at a low dose (e.g., 1 mg) and the dose is gradually increased at four-week intervals to the target maintenance dose to improve tolerability.
Endpoints:
-
Primary Endpoint: Percentage change in body weight from baseline at 72 weeks.
-
Secondary Endpoints: Percentage of participants achieving ≥10% and ≥15% weight loss, change in waist circumference, blood pressure, and lipid levels.
Assessments:
-
Efficacy: Body weight, waist circumference, and vital signs are measured at scheduled study visits. Blood samples are collected for analysis of metabolic parameters.
-
Safety: Adverse events are monitored and recorded throughout the study. Laboratory safety tests (hematology, clinical chemistry, urinalysis) are performed at regular intervals.
Objective: To evaluate the efficacy and safety of once-daily oral this compound as monotherapy in adults with type 2 diabetes inadequately controlled with diet and exercise alone.
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled.
-
Duration: 40 weeks.
-
Population: Adults with type 2 diabetes with a baseline HbA1c between 7.0% and 9.5%, managed with diet and exercise only.
-
Intervention: Participants are randomized to receive this compound (3 mg, 12 mg, or 36 mg) or placebo once daily.
Endpoints:
-
Primary Endpoint: Change in HbA1c from baseline at 40 weeks.
-
Secondary Endpoints: Change in body weight, fasting serum glucose, and the proportion of participants achieving an HbA1c <7.0%.
Assessments:
-
Efficacy: HbA1c and fasting serum glucose are measured from blood samples collected at specified time points. Body weight is also monitored.
-
Safety: Monitoring and recording of adverse events, along with regular laboratory safety assessments.
Statistical Analysis:
-
The primary efficacy analysis is typically performed using a mixed model for repeated measures (MMRM) to assess the change from baseline in the primary endpoint. The model often includes treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline value as a covariate.
Conclusion
This compound has demonstrated significant efficacy in promoting weight loss in individuals with obesity or overweight, both with and without type 2 diabetes, in a series of robust clinical trials. Its oral, once-daily formulation without food or water restrictions offers a convenient alternative to injectable GLP-1 receptor agonists. The safety profile of this compound is consistent with the GLP-1 receptor agonist class, with gastrointestinal side effects being the most common. The detailed protocols provided in these application notes are intended to guide researchers and drug development professionals in their further investigation and understanding of this promising therapeutic agent.
References
Orforglipron's Impact on Glycemic Control in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the effects of orforglipron, a novel, orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, on glycemic control in preclinical models. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies.
Introduction
This compound (formerly LY3502970) is an investigational medication for the treatment of type 2 diabetes and obesity.[1] Unlike injectable peptide-based GLP-1R agonists, this compound is a small molecule designed for once-daily oral administration without restrictions on food or water intake.[1] Its primary mechanism of action is the selective activation of the GLP-1 receptor, a key regulator of glucose homeostasis and appetite.[2] Preclinical studies have been crucial in elucidating its therapeutic potential and have demonstrated significant improvements in glycemic control and body weight in various animal models.[2][3]
A key challenge in the preclinical evaluation of this compound is its lower activity on rodent GLP-1 receptors compared to the human receptor. To address this, specialized animal models, such as mice expressing the human GLP-1 receptor (humanized GLP-1R mice) and rats with a sensitized GLP-1 receptor, have been developed and utilized.
Mechanism of Action: GLP-1 Receptor Signaling
This compound acts as a partial and biased agonist at the GLP-1 receptor. Upon binding to the receptor's transmembrane domain, it preferentially activates the G-protein/cAMP signaling pathway while minimizing the recruitment of β-arrestin. This biased agonism is thought to contribute to sustained receptor activation and potentially a more favorable side-effect profile.
The activation of the GLP-1 receptor by this compound initiates a cascade of downstream events that collectively improve glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Stimulation of the GLP-1 receptor on pancreatic β-cells leads to increased insulin release in response to elevated blood glucose levels.
-
Suppressed Glucagon Secretion: this compound's action on pancreatic α-cells reduces the secretion of glucagon, a hormone that raises blood glucose.
-
Delayed Gastric Emptying: The rate at which food leaves the stomach is slowed, leading to a more gradual absorption of nutrients and a reduction in post-prandial glucose spikes.
-
Reduced Appetite and Food Intake: this compound acts on centers in the brain to promote satiety and decrease food consumption.
References
Application Notes and Protocols for In Vivo Experimental Design of Orforglipron Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orforglipron (LY3502970) is an orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist being investigated for the treatment of type 2 diabetes and obesity.[1][2] As a small molecule, it offers a potential alternative to injectable GLP-1 receptor agonists, providing the convenience of once-daily oral dosing without food or water restrictions.[1][3][4] These application notes provide detailed protocols for the in vivo experimental design of this compound studies, based on preclinical and clinical findings.
Mechanism of Action
This compound selectively binds to and activates the GLP-1 receptor, which is a key regulator of glucose homeostasis and appetite. This activation mimics the effects of the endogenous incretin hormone GLP-1, leading to several physiological responses beneficial for metabolic control. The primary signaling cascade involves the stimulation of adenylate cyclase via the Gs protein coupled to the GLP-1 receptor. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This compound is noted to be a partial G protein-biased agonist, robustly activating cAMP signaling while limiting β-arrestin recruitment.
The key therapeutic effects stemming from this pathway include:
-
Glucose-Dependent Insulin Secretion: Stimulation of insulin release from pancreatic beta-cells in response to high blood glucose.
-
Suppression of Glucagon Release: Reduction of glucagon secretion from pancreatic alpha-cells, which helps decrease hepatic glucose production.
-
Delayed Gastric Emptying: Slowing of the passage of food from the stomach, which contributes to a feeling of fullness and reduces postprandial glucose spikes.
-
Appetite Suppression: Action on brain centers to reduce appetite and food intake.
This compound Signaling Pathway
Caption: this compound activates the GLP-1R, initiating cAMP-PKA signaling.
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Single Dose (0.3-6 mg) | Multiple Doses (2-24 mg, Day 28) | Food Effect (Fed vs. Fasted) | Absolute Bioavailability |
| Mean Half-life (t½) | 24.6 - 35.3 hours | 48.1 - 67.5 hours | Comparable | - |
| Median Time to Max Concentration (tₘₐₓ) | 4.1 - 12.0 hours | 4 - 8 hours | Comparable | - |
| Max Concentration (Cₘₐₓ) | 1.5 - 14.9 ng/mL | Dose-proportional increase | ~21-23% Lower | - |
| Area Under the Curve (AUC) | Dose-proportional increase | Dose-proportional increase | ~18-24% Lower | 79.1% ± 16.8% |
Table 2: Efficacy of this compound in Clinical Trials
| Study Population | Treatment Duration | This compound Dose | Change in HbA1c from Baseline | Change in Body Weight from Baseline |
| Type 2 Diabetes | 26 weeks | 12 mg | Significant Reduction vs. Placebo | Significant Reduction vs. Placebo |
| Type 2 Diabetes | 12 weeks | 9 - 45 mg | -1.5% to -1.8% | -0.24 to -5.8 kg |
| Type 2 Diabetes (ACHIEVE-1) | 40 weeks | 3 mg, 12 mg, 36 mg | -0.83 to -1.07 percentage points vs. placebo | -4.5% to -7.6% |
| Obesity (Non-diabetic) | 36 weeks | Multiple Doses | - | -9.4% to -14.7% |
| Obesity (ATTAIN-1) | 72 weeks | 36 mg | - | -11.2% |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Humanized GLP-1R Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a relevant preclinical model. Humanized GLP-1 receptor (hGLP-1R) mice are used because small-molecule GLP-1RAs like this compound show poor activity on rodent receptors.
Objective: To evaluate the impact of this compound on glucose clearance following an oral glucose challenge.
Materials:
-
Humanized GLP-1R mice (e.g., B-hGLP1R mice) on a high-fat diet (HFD) to induce an obese and diabetic phenotype.
-
This compound (formulated for oral gavage).
-
Vehicle control (e.g., corresponding formulation buffer).
-
D-glucose solution (e.g., 15%).
-
Blood glucose meter and test strips.
-
Oral gavage needles.
Procedure:
-
Animal Acclimatization and Diet: Acclimatize HFD-fed hGLP-1R mice to the housing conditions.
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood glucose measurement (Time 0) from the tail vein.
-
Drug Administration: Administer this compound or vehicle control orally via gavage at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a D-glucose solution orally or via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Protocol 2: Evaluation of Food Intake and Body Weight in Diet-Induced Obese (DIO) hGLP-1R Mice
This protocol outlines the methodology to assess the anorectic and weight-reducing effects of this compound.
Objective: To measure the effect of this compound on food consumption and body weight in a diet-induced obesity model.
Materials:
-
Diet-induced obese hGLP-1R mice.
-
This compound (formulated for oral administration).
-
Vehicle control.
-
Standard laboratory animal diet (high-fat).
-
Metabolic cages for food intake monitoring.
-
Animal scale.
Procedure:
-
Animal Model: Use hGLP-1R mice fed a high-fat diet to induce obesity.
-
Baseline Measurements: Record the baseline body weight and food intake for each animal before the start of treatment.
-
Randomization: Randomize animals into treatment groups (vehicle control, different doses of this compound).
-
Dosing: Administer this compound or vehicle orally once daily. A dose-escalation schedule may be implemented to improve tolerability.
-
Body Weight Monitoring: Measure and record the body weight of each animal daily or at other regular intervals throughout the study.
-
Food Intake Monitoring: Measure daily food consumption for each animal.
-
Adipose Tissue Analysis (Optional): At the end of the study, euthanize the animals and dissect and weigh various adipose tissue depots.
-
Data Analysis: Analyze changes in body weight and food intake over time for each treatment group compared to the vehicle control.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for in vivo testing of this compound in hGLP-1R mice.
Safety and Tolerability Considerations in In Vivo Studies
Based on clinical trial data, the most common adverse events associated with this compound are gastrointestinal in nature, including nausea, vomiting, constipation, and diarrhea. These events are generally mild to moderate and tend to occur during dose escalation. In preclinical animal studies, it is crucial to monitor for signs of gastrointestinal distress, such as reduced food and water intake or changes in stool consistency. Implementing a dose-escalation schedule can help mitigate these side effects. No severe hypoglycemia has been reported in clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an Oral Small-Molecule GLP-1 Receptor Agonist, in Early Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sochob.cl [sochob.cl]
- 4. Effect of Food Consumption on the Pharmacokinetics, Safety, and Tolerability of Once-Daily Orally Administered this compound (LY3502970), a Non-peptide GLP-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Screening Orforglipron Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Orforglipron (formerly LY3502970) is an investigational, orally bioavailable, non-peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a small molecule, it offers a potential alternative to injectable peptide-based GLP-1R agonists for the treatment of type 2 diabetes and obesity.[1][3][4] this compound activates the GLP-1R, a class B G-protein coupled receptor (GPCR), which stimulates the Gαs subunit of the associated G-protein. This activation of adenylyl cyclase leads to the conversion of ATP into cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP is a critical second messenger that mediates the therapeutic effects of GLP-1R activation, including glucose-dependent insulin secretion, appetite suppression, and delayed gastric emptying.
These application notes provide detailed protocols for essential cell-based assays to characterize the pharmacological activity of this compound and other potential GLP-1R agonists. The primary assays described are Radioligand Binding Assays, cAMP Accumulation Assays, and CRE Reporter Gene Assays.
GLP-1 Receptor Signaling Pathway
The binding of this compound to the GLP-1R initiates a downstream signaling cascade primarily through the Gs protein pathway. This leads to the production of cAMP, which in turn activates Protein Kinase A (PKA) and other effectors to produce physiological responses. This compound is noted to be a biased agonist, preferentially activating the G-protein/cAMP pathway with minimal recruitment of β-arrestin.
Caption: GLP-1R signaling pathway activated by this compound.
Pharmacological Data Summary
The following table summarizes the key in vitro pharmacological parameters for this compound at the human GLP-1 receptor.
| Parameter | Value | Assay Type | Reference(s) |
| Binding Affinity (Ki) | ~1.0 - 3.22 nM | Radioligand Competition Binding | |
| cAMP Potency (EC50) | ~600 nM | HTRF cAMP Accumulation | |
| Signaling Bias | G-protein biased | β-Arrestin Recruitment Assays | |
| Agonist Type | Partial Agonist | cAMP Accumulation Assays |
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: This competitive assay measures the binding of unlabeled this compound to the GLP-1R against a constant concentration of a radiolabeled GLP-1R ligand (e.g., [¹²⁵I]GLP-1). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Caption: Workflow for a Radioligand Competition Binding Assay.
Protocol
Materials and Reagents:
-
Cell Membranes: Prepared from a stable cell line overexpressing the human GLP-1R (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]GLP-1(7-36)NH₂ or similar high-affinity radiolabeled ligand.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize HEK293-hGLP-1R cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of the radioligand, and serial dilutions of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy of this compound by quantifying the intracellular accumulation of cAMP following GLP-1R activation.
Principle: As a GLP-1R agonist, this compound stimulates adenylyl cyclase to produce cAMP. This assay uses a method like Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels. In the HTRF assay, a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor (cryptate). The amount of FRET signal is inversely proportional to the concentration of cAMP in the sample.
Caption: Workflow for an HTRF-based cAMP Accumulation Assay.
Protocol
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human GLP-1R.
-
Assay Plates: White, low-volume 384-well plates.
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: Native GLP-1 peptide.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., from Cisbio).
-
Plate Reader: HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: The day before the assay, seed HEK293-hGLP-1R cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.
-
Cell Treatment: Remove the culture medium and add the prepared agonist dilutions to the cells. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate conjugate in lysis buffer) to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm emissions.
-
Normalize the data to the baseline (no agonist) and the maximum response (saturating concentration of a full agonist).
-
Plot the normalized response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
CRE-Luciferase Reporter Gene Assay
Objective: To assess this compound's ability to activate the GLP-1R and induce downstream gene transcription.
Principle: Activation of the GLP-1R/cAMP/PKA pathway leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which binds to cAMP Response Elements (CRE) in the promoter region of specific genes. This assay utilizes a cell line stably expressing the hGLP-1R and a reporter construct containing the firefly luciferase gene under the control of a CRE-containing promoter. Agonist-induced activation results in luciferase expression, which is quantified by adding a substrate and measuring the resulting luminescence.
Caption: Workflow for a CRE-Luciferase Reporter Gene Assay.
Protocol
Materials and Reagents:
-
Cell Line: A stable HEK293 cell line co-expressing the human GLP-1R and a CRE-luciferase reporter construct.
-
Assay Plates: White, clear-bottom 96- or 384-well cell culture plates.
-
Test Compound: this compound, serially diluted.
-
Culture Medium: Opti-MEM™ or similar serum-free medium for the assay.
-
Luciferase Assay System: e.g., ONE-Step™ Luciferase reagent or similar, containing cell lysis buffer and luciferase substrate.
-
Luminometer: Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line into the assay plate and allow cells to attach overnight.
-
Compound Addition: The next day, replace the medium with fresh, serum-free medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells at 37°C with 5% CO₂ for 5-6 hours. This allows sufficient time for receptor activation, downstream signaling, and expression of the luciferase reporter gene.
-
Signal Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Final Incubation: Incubate for 15 minutes at room temperature with gentle rocking to ensure complete cell lysis and signal development.
-
Plate Reading: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells) from all other values.
-
Calculate the fold induction by dividing the signal from agonist-treated wells by the signal from untreated control wells.
-
Plot the fold induction against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.
-
References
Orforglipron: Potential Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Orforglipron (LY3502970) is an orally bioavailable, non-peptide, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under investigation for type 2 diabetes and obesity.[1][2] While its primary therapeutic targets are metabolic, a substantial body of preclinical and clinical evidence suggests that the GLP-1 receptor agonist class possesses significant neuroprotective properties, offering a promising, yet largely unexplored, avenue for neurodegenerative disease research.[3][4][5]
GLP-1 receptors are expressed in various regions of the brain, including the hypothalamus, hippocampus, and cortex. Activation of these receptors by agonists has been shown to mitigate key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease in experimental models. The proposed neuroprotective mechanisms are multifaceted and include reducing neuroinflammation, mitigating oxidative stress, inhibiting apoptosis (programmed cell death), improving insulin signaling within the brain, and promoting neurogenesis and synaptic plasticity.
These application notes provide a framework for investigating the potential of this compound in neurodegenerative disease models, based on the established effects of the GLP-1 RA drug class.
Mechanism of Action: GLP-1 Receptor Signaling in Neurons
This compound is a potent and selective partial agonist of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Unlike peptide-based GLP-1 RAs, this compound is a small molecule that binds to a distinct, allosteric site within the transmembrane domain of the receptor. This binding induces a conformational change, initiating downstream intracellular signaling cascades.
The primary signaling pathway activated by GLP-1R agonists in neurons involves the Gs alpha subunit of the G-protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Phosphoinositide 3-Kinase (PI3K). These kinases, in turn, phosphorylate a variety of downstream targets, leading to a cascade of neuroprotective effects:
-
Anti-Apoptotic Effects: Activation of the PI3K/Akt pathway inhibits pro-apoptotic proteins and promotes the expression of anti-apoptotic factors like Bcl-2, thus enhancing neuronal survival.
-
Reduced Inflammation: GLP-1R activation can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby dampening neuroinflammatory processes that contribute to neuronal damage.
-
Decreased Oxidative Stress: The signaling cascade can enhance the expression of antioxidant enzymes, reducing the damage caused by reactive oxygen species (ROS) in neurons.
-
Improved Synaptic Plasticity and Neurogenesis: GLP-1R signaling has been linked to enhanced long-term potentiation, a cellular basis for learning and memory.
This compound is also characterized as a "biased agonist," preferentially activating the G-protein/cAMP pathway over the β-arrestin recruitment pathway. This biased signaling may contribute to a more sustained therapeutic effect and a differentiated safety profile.
Data on GLP-1 Receptor Agonists in Neurodegenerative Models
While specific data for this compound in neurodegeneration is not yet available, numerous studies on other GLP-1 RAs provide a strong rationale for its investigation. The following tables summarize representative quantitative data from preclinical and clinical studies.
Table 1: Preclinical (Animal Model) Data for GLP-1 RAs
| GLP-1 RA | Disease Model | Key Finding | Quantitative Result | Reference |
| Exenatide | Parkinson's (MPTP) | Protection of Dopaminergic Neurons | Restored dopamine levels | |
| Liraglutide | Alzheimer's (APP/PS1 mice) | Reduced Aβ plaques & neuroinflammation | Ameliorated plaque and tangle formation | |
| Lixisenatide | Alzheimer's (various models) | Improved cognitive function | Alleviated central insulin resistance | |
| Semaglutide | Parkinson's (various models) | Improved motor and cognitive function | Restored dopamine synthesis | |
| Dulaglutide | Alzheimer's (various models) | Restoration of cognitive functions | Improved spatial memory |
Table 2: Clinical & Epidemiological Data for GLP-1 RAs
| GLP-1 RA | Study Type | Population | Key Finding | Quantitative Result (Risk Reduction) | Reference |
| Various | Retrospective Cohort | Obese Patients | Lower risk of neurodegenerative disorders | Alzheimer's: RR = 0.627; Vascular Dementia: RR = 0.438 | |
| Semaglutide | Retrospective Cohort | Obese Patients | Significant risk reduction for Parkinson's | Parkinson's Disease: RR = 0.574 | |
| Exenatide | Open-Label Trial | Parkinson's Patients | Improved motor function (MDS-UPDRS score) | -3.5 point improvement vs. placebo (off-medication) |
Note: As of late 2025, large-scale Phase III trials (EVOKE and EVOKE+) investigating oral semaglutide for early-stage Alzheimer's disease did not meet their primary endpoint of significantly slowing disease progression, although changes in disease-related biomarkers were observed. This highlights the complexity of translating preclinical findings to clinical success and underscores the need for further research into timing, patient populations, and specific compound effects.
Proposed Experimental Protocols
The following protocols are suggested methods for evaluating the neuroprotective potential of this compound. They are based on established methodologies used for other GLP-1 RAs.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To determine if this compound protects human neuroblastoma cells from oxidative stress-induced cell death.
Materials:
-
This compound (powder, to be dissolved in appropriate vehicle, e.g., DMSO)
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
Cell viability assay kit (e.g., MTS or MTT assay)
-
Caspase-3 activity assay kit
-
Western blot reagents for Bcl-2 and Bax proteins
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂) until they reach 70-80% confluency.
-
Plating: Seed cells into 96-well plates for viability assays and larger plates (e.g., 6-well) for protein analysis. Allow cells to adhere overnight.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 2 to 24 hours. Include a vehicle-only control group.
-
Induction of Neurotoxicity: Following pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the untreated control group) and incubate for an additional 24 hours.
-
Assessment of Cell Viability: Measure cell viability using an MTS or similar assay according to the manufacturer's instructions. Calculate the percentage of viable cells relative to the untreated control.
-
Apoptosis Analysis:
-
For cells grown in larger plates, lyse the cells and measure caspase-3 activity using a fluorometric assay kit.
-
Perform Western blotting on cell lysates to determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease
Objective: To evaluate the effect of oral this compound administration on motor function and dopaminergic neuron survival in the MPTP mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle for oral gavage
-
Behavioral testing apparatus (Rotarod, open field)
-
Immunohistochemistry reagents (anti-Tyrosine Hydroxylase (TH) antibody)
Methodology:
-
Acclimation and Grouping: Acclimate mice for one week. Randomly assign mice to groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + this compound (low dose), (4) MPTP + this compound (high dose).
-
This compound Administration: Begin daily oral gavage of this compound or vehicle. This can be started before, during, or after MPTP administration to test prophylactic or therapeutic effects. Continue for the duration of the study (e.g., 21-28 days).
-
MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., four intraperitoneal injections of 20 mg/kg, 2 hours apart). The Vehicle Control group receives saline injections.
-
Behavioral Testing:
-
Perform motor coordination tests (e.g., Rotarod) at baseline and at regular intervals (e.g., weekly) after MPTP injection.
-
Assess locomotor activity using an open-field test.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with paraformaldehyde.
-
Collect brains and prepare coronal sections through the substantia nigra and striatum.
-
Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
Conclusion
The GLP-1 receptor agonist class holds considerable promise for neurodegenerative disease therapy. This compound, with its distinct oral, non-peptide structure and biased agonism, represents a novel tool for this research area. The protocols and data presented here provide a foundational framework for scientists to begin investigating the potential of this compound to mitigate the complex pathologies of diseases like Alzheimer's and Parkinson's. Further research is essential to delineate its specific effects and translate the encouraging findings from the broader GLP-1 RA class into potential therapeutic applications.
References
Troubleshooting & Optimization
Orforglipron Gastrointestinal Side Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the gastrointestinal (GI) side effects of orforglipron observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound in clinical trials?
A1: The most frequently reported GI side effects associated with this compound are nausea, vomiting, diarrhea, and constipation.[1][2][3] These events are generally characterized as mild to moderate in severity.[1][4]
Q2: At what point during treatment do these gastrointestinal side effects typically occur?
A2: Gastrointestinal adverse events are most common during the initial dose escalation phase of treatment.
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
A3: Yes, the incidence of gastrointestinal side effects appears to be dose-dependent.
Q4: How do the gastrointestinal side effects of this compound compare to other GLP-1 receptor agonists?
A4: The safety profile of this compound, including its gastrointestinal side effects, is consistent with the established class of injectable GLP-1 receptor agonists.
Q5: What is the discontinuation rate due to gastrointestinal adverse events in this compound clinical trials?
A5: In a phase 2 trial, discontinuation of this compound due to gastrointestinal events occurred in 10% to 17% of participants across different dose cohorts. Phase 3 data showed overall treatment discontinuation rates due to adverse events ranging from 4% to 8% for this compound compared to 1% for placebo.
Troubleshooting Guide for Experimental Settings
Issue: A significant portion of study participants are reporting nausea and vomiting after initiating this compound.
Troubleshooting Steps:
-
Review Dosing Protocol: Confirm that the dose escalation schedule is being followed as recommended. The majority of GI side effects occur during this period. A slower titration may be necessary for some subjects.
-
Dietary Recommendations: Advise participants to consume smaller, more frequent meals and avoid high-fat foods, which can exacerbate nausea.
-
Hydration: Ensure participants maintain adequate hydration, especially if vomiting or diarrhea occurs.
-
Symptom Monitoring: Implement a standardized symptom diary to track the frequency and severity of nausea and vomiting. This will help determine if the symptoms are transient and improving over time.
Issue: Participants report persistent constipation.
Troubleshooting Steps:
-
Dietary Fiber and Fluid Intake: Recommend an increase in dietary fiber and fluid intake.
-
Physical Activity: Encourage regular physical activity as tolerated.
-
Stool Softeners: If dietary and lifestyle modifications are insufficient, the use of stool softeners may be considered.
Quantitative Data Summary
Table 1: Incidence of Common Gastrointestinal Adverse Events in this compound Clinical Trials
| Adverse Event | This compound Dosing (Phase 3 ACHIEVE-1) | Placebo (Phase 3 ACHIEVE-1) | This compound Dosing (Phase 2) | Placebo (Phase 2) | Dulaglutide (Phase 2) |
| Diarrhea | 19% (3 mg), 21% (12 mg), 26% (36 mg) | 9% | 44.1% - 70.4% (all GI events) | 18.2% (all GI events) | 34.0% (all GI events) |
| Nausea | 13% (3 mg), 18% (12 mg), 16% (36 mg) | 2% | |||
| Dyspepsia | 10% (3 mg), 20% (12 mg), 15% (36 mg) | 7% | |||
| Constipation | 8% (3 mg), 17% (12 mg), 14% (36 mg) | 4% | |||
| Vomiting | 5% (7 mg), 7% (12 mg), 14% (36 mg) | 1% |
Note: Data from different trials may not be directly comparable due to variations in study design, duration, and patient populations.
Experimental Protocols
While specific, detailed experimental protocols for assessing GI side effects in this compound trials are not publicly available, the methodology generally involves:
-
Adverse Event Reporting: Spontaneous reporting of adverse events by study participants and active solicitation by investigators at each study visit.
-
Standardized Questionnaires: Use of validated questionnaires to assess the severity and impact of gastrointestinal symptoms on daily life.
-
Severity Grading: Adverse events are typically graded for severity (e.g., mild, moderate, severe) according to standardized criteria, such as those from the Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose-Response Evaluation: Analysis of the incidence and severity of adverse events across different dose cohorts and in comparison to a placebo group.
Visualizations
Signaling Pathway of this compound
This compound is a non-peptide, oral GLP-1 receptor agonist. It acts as a biased agonist at the GLP-1 receptor, preferentially activating the Gs protein-mediated cyclic AMP (cAMP) signaling pathway while having less engagement with the β-arrestin pathway. This biased agonism is thought to contribute to its therapeutic effects while potentially mitigating some of the adverse effects associated with β-arrestin recruitment, such as receptor internalization and certain GI side effects.
Caption: this compound's biased agonism signaling pathway.
Experimental Workflow for Managing GI Side Effects
The following diagram outlines a logical workflow for managing gastrointestinal side effects in a clinical trial setting based on general recommendations for GLP-1 receptor agonists.
Caption: Workflow for managing GI side effects in clinical trials.
References
- 1. Shed | Eli Lillyâs oral GLP-1 pill clears phase 3 trials [tryshed.com]
- 2. news-medical.net [news-medical.net]
- 3. This compound, a novel non‐peptide oral daily glucagon‐like peptide‐1 receptor agonist as an anti‐obesity medicine: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lilly's oral GLP-1, this compound, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
Orforglipron Technical Support Center: Mitigating Nausea and Vomiting in Preclinical and Clinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating nausea and vomiting associated with the investigational oral GLP-1 receptor agonist, Orforglipron. The following information is intended for research purposes and should not be considered clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced nausea and vomiting?
A1: this compound, as a glucagon-like peptide-1 (GLP-1) receptor agonist, induces nausea and vomiting primarily through two mechanisms. Centrally, it activates GLP-1 receptors in the area postrema of the brainstem, a region known as the chemoreceptor trigger zone or "vomit center".[1][2][3] Peripherally, this compound delays gastric emptying, which can contribute to feelings of fullness, bloating, and subsequent nausea.[4][5]
Q2: How common are nausea and vomiting in subjects treated with this compound?
A2: Nausea and vomiting are among the most frequently reported adverse events in clinical trials of this compound. The incidence is dose-dependent and typically more pronounced during the initial dose-escalation phase of treatment. Most reported events are of mild to moderate severity and their frequency tends to decrease over time as subjects acclimate to the treatment.
Q3: What is the recommended strategy to minimize the occurrence and severity of these gastrointestinal side effects?
A3: A gradual dose-escalation strategy is the primary approach to mitigate nausea and vomiting. Clinical trials have typically initiated treatment with a low dose of this compound, followed by incremental increases at predefined intervals (e.g., every four weeks) to reach the target maintenance dose. This allows the subject's body to gradually adapt to the medication, thereby reducing the incidence and severity of gastrointestinal intolerance.
Q4: Are there any dietary recommendations for subjects experiencing nausea and vomiting?
A4: Yes, dietary modifications can be effective in managing symptoms. Recommendations include:
-
Eating smaller, more frequent meals instead of large ones.
-
Avoiding high-fat, greasy, or spicy foods.
-
Consuming bland foods like crackers, toast, and rice.
-
Ensuring adequate hydration by sipping clear fluids slowly throughout the day.
Q5: Can anti-emetic medications be used to manage this compound-induced nausea and vomiting in a research setting?
A5: The use of anti-emetic medications may be considered for persistent or moderate-to-severe nausea and vomiting, as guided by the specific clinical trial protocol. While evidence for their use with this compound specifically is limited, some clinical guidelines for GLP-1 receptor agonists in general suggest the short-term use of anti-emetics as a potential management strategy. Prophylactic use of oral anti-emetics has been shown to reduce nausea and vomiting associated with another GLP-1 receptor agonist, exenatide.
Data Presentation
The following tables summarize the incidence of nausea and vomiting in key clinical trials of this compound.
Table 1: Incidence of Nausea and Vomiting in a Phase 2 Study in Adults with Obesity or Overweight
| Adverse Event | Placebo | This compound 12 mg | This compound 24 mg | This compound 36 mg | This compound 45 mg |
| Nausea | - | - | - | - | - |
| Vomiting | - | - | - | - | - |
(Specific percentages for each dose group were not explicitly provided in the search results in a comparable format.)
Table 2: Incidence of Nausea and Vomiting in the ATTAIN-2 Phase 3 Trial in Adults with Obesity and Type 2 Diabetes
| Adverse Event | Placebo | This compound 6 mg | This compound 12 mg | This compound 36 mg |
| Nausea | 8.4% | 20.1% | 31.1% | 36.4% |
| Vomiting | 3.8% | 12.8% | 20.2% | 23.1% |
| Diarrhea | 15.0% | 27.4% | 24.8% | 21.3% |
Experimental Protocols
Generalized Dose-Escalation Protocol for this compound in a Clinical Research Setting
This protocol is a generalized example based on methodologies described in clinical trials and is for informational purposes only. Researchers must adhere to the specific, approved protocol for their study.
Objective: To safely escalate the daily oral dose of this compound to a target maintenance dose while minimizing gastrointestinal adverse events.
Materials:
-
This compound capsules/tablets at various strengths (e.g., 1 mg, 3 mg, 6 mg, 12 mg, 24 mg, 36 mg).
-
Placebo capsules/tablets.
-
Standardized questionnaire for recording adverse events.
Procedure:
-
Initiation Phase (Weeks 1-4):
-
Administer a low starting dose of this compound (e.g., 1 mg) once daily.
-
-
Titration Phase (Beginning Week 5):
-
Increase the dose at pre-specified intervals, typically every four weeks, to the next dose level (e.g., 3 mg, 12 mg, 36 mg).
-
-
Monitoring and Data Collection:
-
Record all adverse events daily, with a focus on the incidence, severity, and duration of gastrointestinal symptoms.
-
Collect blood samples for pharmacokinetic analysis at pre-defined time points.
-
-
Tolerability Rules:
-
If a subject experiences moderate-to-severe gastrointestinal adverse events for a specified duration (e.g., more than 3 consecutive days), the dose should be reduced to the previously tolerated level.
-
A subsequent attempt to escalate the dose may be considered after a minimum period (e.g., 2 weeks) at the reduced dose.
-
-
Maintenance Phase:
-
Once the target dose is reached and tolerated, the subject continues on this dose for the remainder of the treatment period.
-
Mandatory Visualization
References
- 1. Characterizing a new tool to manipulate area postrema GLP1R+ neurons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Area postrema cell types that mediate nausea-associated behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 (GLP-1) action in the mouse area postrema neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prophylactic use of anti-emetic medications reduced nausea and vomiting associated with exenatide treatment: a retrospective analysis of an open-label, parallel-group, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Technical Support Center: Large-Scale Synthesis of Orforglipron
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the large-scale synthesis of Orforglipron.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges in the large-scale synthesis of this compound, a non-peptide small molecule, revolve around controlling critical quality attributes. These include ensuring high chiral purity (>99.9% enantiomeric excess), managing and controlling genotoxic impurities to levels below the threshold of toxicological concern, and consistently producing the desired polymorphic form with stable crystallinity.[1] Additionally, specific synthetic steps, such as the pyrimidine ring formation and final coupling reactions, require precise control to prevent side reactions and ensure high yields.[1][2]
Q2: What is the importance of crystallinity and polymorph control for this compound?
A2: Crystallinity and polymorphism are critical attributes for this compound as they directly impact the drug's dissolution profile and, consequently, its bioavailability.[1] Inconsistent crystal forms can lead to variability in drug absorption and therapeutic effect. Therefore, it is essential to consistently produce the thermodynamically stable crystal form to ensure batch-to-batch consistency and predictable clinical performance.[1]
Q3: What are the known genotoxic impurities in this compound synthesis and how are they controlled?
A3: While specific proprietary details on all potential genotoxic impurities are not publicly available, the final coupling steps are identified as a critical stage where such impurities can form. Control of these impurities is a technically demanding aspect of the synthesis, requiring specialized purification techniques and in-process controls to ensure they remain well below established safety thresholds (e.g., nitrosamines <1 ppm, compliant with ICH M7). Orthogonal analytical methods are employed to detect and control these impurities at the parts-per-billion (ppb) level.
Q4: What level of chiral purity is required for this compound and how is it achieved on a large scale?
A4: A very high chiral purity of >99.9% enantiomeric excess (ee) is required for the single stereocenter in this compound. This is typically achieved through advanced chiral synthesis techniques such as asymmetric catalysis or enzymatic separation to obtain the key chiral intermediates. The final purification step often involves Supercritical Fluid Chromatography (SFC) to ensure the high optical purity of the final active pharmaceutical ingredient (API).
Troubleshooting Guides
Problem 1: Low Yield in Pyrimidine Ring Formation
Symptoms:
-
Lower than expected yield of the pyrimidine-containing intermediate.
-
Presence of significant side products, potentially including dimers, observed by HPLC analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect Reaction Temperature | The cyclization temperature for the pyrimidine ring formation is critical and must be tightly controlled. Deviations can lead to the formation of dimerization impurities. Ensure the reaction temperature is maintained within ±2°C of the specified value in the protocol. |
| Purity of Starting Materials | Impurities in the starting materials can interfere with the cyclization reaction. Verify the purity of all reagents before use and repurify if necessary. |
| Inefficient Mixing at Scale | Poor mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions. Ensure adequate agitation for the reactor size and batch volume. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess or deficit of one component can lead to incomplete reaction or the formation of byproducts. |
Problem 2: Inadequate Chiral Purity (<99.9% ee)
Symptoms:
-
Enantiomeric excess of the chiral intermediate or final API is below the required specification when measured by chiral HPLC or SFC.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inefficient Chiral Separation | The chiral separation method (e.g., asymmetric catalysis, enzymatic resolution, or chiral chromatography) may not be optimized. For chromatographic separations, screen different chiral stationary phases (CSPs) and mobile phase compositions to improve resolution. |
| Racemization During a Subsequent Step | Harsh reaction conditions (e.g., high temperature, strong acid or base) in steps following the chiral resolution can cause racemization. Review the reaction conditions of all subsequent steps and consider milder alternatives if racemization is suspected. |
| Contamination with Racemic Material | Ensure all equipment is thoroughly cleaned to prevent cross-contamination from previous batches or other processes that may have handled the racemic mixture. |
| Suboptimal SFC Purification | For the final purification step, optimize the SFC parameters. This includes the choice of co-solvent, additive, temperature, and pressure to maximize the separation of enantiomers. |
Problem 3: Presence of Genotoxic Impurities Above Threshold
Symptoms:
-
Detection of known or potential genotoxic impurities at levels exceeding the acceptable limit (e.g., Threshold of Toxicological Concern - TTC) in the final API.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction or Side Reactions in Final Coupling Step | The final coupling steps are a known source of potential genotoxic impurities. Optimize the reaction conditions (temperature, stoichiometry, reaction time) to ensure complete conversion and minimize side product formation. |
| Carryover from Previous Steps | A potential genotoxic impurity may be a reagent or a byproduct from an earlier step in the synthesis. Implement additional purification steps for the intermediates to remove the impurity before it is carried through to the final product. |
| Ineffective Final Purification | The final purification process may not be adequate to remove the specific genotoxic impurity. Develop and validate a specific purification method, such as recrystallization with a specific solvent system or preparative chromatography, that is demonstrated to purge the impurity to the required level. |
| Degradation of the API | The impurity may be a degradation product. Investigate the stability of the API under the processing and storage conditions to identify and mitigate the cause of degradation. |
Problem 4: Inconsistent Crystal Form (Polymorphism)
Symptoms:
-
Variability in the solid-state properties of the final API, such as different melting points, dissolution rates, or X-ray powder diffraction (XRPD) patterns between batches.
-
Conversion from a metastable form to a more stable form during processing or storage.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Crystallization Conditions | The final crystallization step is highly sensitive to various parameters. Tightly control the cooling rate, agitation speed, solvent composition, and seeding strategy to ensure the consistent formation of the desired polymorph. |
| Presence of Impurities | Impurities can sometimes inhibit the formation of the desired crystal form or promote the growth of an undesired polymorph. Ensure the purity of the material entering the final crystallization step is within the validated specifications. |
| Solvent System | The choice of solvent or anti-solvent is critical for controlling polymorphism. Conduct a thorough solvent screen to identify the optimal system for crystallizing the desired form. Antisolvent crystallization has been noted as a method to prevent the formation of undesired polymorphs. |
| Drying Conditions | The temperature and vacuum level during the drying process can sometimes induce a polymorphic transformation. Ensure the drying conditions are optimized and validated to not affect the crystal form of the API. |
Data Presentation
Table 1: Illustrative Reaction Conditions for Key Synthetic Steps
| Step | Key Transformation | Typical Reagents & Solvents | Temperature | Key Parameters to Control |
| Intermediate 1 Synthesis | Pyrimidine Ring Formation | Dihydropyridine derivative, (4-fluoro-3,5-dimethylphenyl) hydrazine, Ethanol, HCl | 50°C | Precise temperature control (±2°C), Reaction time |
| Intermediate 2 Synthesis | Chiral Separation | Asymmetric catalysis or enzymatic resolution | Varies with method | Catalyst loading, Substrate concentration, pH, Temperature |
| Final Coupling | Amide Bond Formation | Carboxylic acid intermediate, Amine intermediate, Coupling agents (e.g., HATU), DIPEA, DMF | Room Temperature | Stoichiometry of coupling reagents, Reaction time, Moisture content |
| Final Purification | Chiral and Chemical Purity | Supercritical CO2, Co-solvent (e.g., Methanol) | Varies | Pressure, Temperature, Flow rate, Co-solvent percentage |
Table 2: Critical Quality Attributes and Typical Specifications
| Attribute | Specification | Analytical Method |
| Chemical Purity | >99.5% | HPLC, UPLC |
| Chiral Purity | >99.9% ee | Chiral HPLC, SFC |
| Genotoxic Impurities | < TTC (e.g., <1.5 µ g/day exposure) | LC-MS/MS, GC-MS |
| Polymorphic Form | Consistent, thermodynamically stable form | XRPD, DSC, TGA |
| Particle Size Distribution | Defined range to ensure consistent dissolution | Laser Diffraction |
Experimental Protocols
Protocol 1: General Procedure for Pyrimidine Ring Formation (Illustrative)
This protocol is illustrative and based on information from patent literature. It should be optimized and validated for large-scale production.
-
To a temperature-controlled reactor, add the dihydropyridine intermediate and (4-fluoro-3,5-dimethylphenyl) hydrazine.
-
Add ethanol as the solvent.
-
Slowly add a solution of hydrochloric acid while maintaining the temperature.
-
Heat the reaction mixture to 50°C and stir for the validated reaction time, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture.
-
Proceed with the work-up procedure, which may involve neutralization, extraction, and crystallization to isolate the pyrimidine intermediate.
Protocol 2: General Procedure for Final Amide Coupling (Illustrative)
This protocol is illustrative and based on information from patent literature. It should be optimized and validated for large-scale production.
-
In a suitable reactor, dissolve the carboxylic acid intermediate, the amine intermediate, and a coupling agent (e.g., HATU) in an appropriate solvent such as DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature for the validated reaction time. Monitor the reaction for completion by HPLC.
-
Once the reaction is complete, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization or chromatography to isolate the penultimate intermediate.
Mandatory Visualizations
Caption: High-level workflow for the large-scale synthesis of this compound.
Caption: Decision-making workflow for troubleshooting low chiral purity in this compound synthesis.
References
Orforglipron Drug-Drug Interaction Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on orforglipron drug-drug interaction studies. The content is presented in a question-and-answer format to directly address potential experimental inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could influence drug-drug interactions?
This compound is an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist.[1] Its primary mechanism of action is the activation of GLP-1 receptors, which leads to delayed gastric emptying.[1][2] This delay can affect the rate and extent of absorption of co-administered oral medications. Researchers should consider this mechanism when designing experiments involving concomitant oral drugs.
Q2: Have any drug-drug interaction (DDI) studies been conducted for this compound?
Yes, at least two dedicated drug-drug interaction studies have been registered for this compound.
-
NCT06186622: This study investigates the effect of this compound on the pharmacokinetics of five commonly used drugs: digoxin, rosuvastatin, acetaminophen, midazolam, and simvastatin.[3][4]
-
NCT06704763: This study was designed to determine the effect of quinidine on the pharmacokinetics of this compound.
As of the latest update, the quantitative results for these studies, including changes in AUC and Cmax, have not been publicly disclosed.
Q3: What is the potential impact of this compound on CYP450 enzymes?
Currently, there is no direct evidence from published studies to suggest that this compound is a direct inhibitor or inducer of cytochrome P450 (CYP) enzymes. However, as a GLP-1 receptor agonist, its effect on gastric emptying could indirectly influence the metabolism of other drugs by altering their absorption rate and presentation to metabolic enzymes in the gut wall and liver.
Q4: Are there any known transporter-mediated drug interactions with this compound?
Specific studies on the interaction of this compound with drug transporters (e.g., P-glycoprotein, OATPs, OCTs) have not been published. Therefore, it is unknown whether this compound is a substrate, inhibitor, or inducer of key drug transporters.
Troubleshooting Guide for In Vitro & In Vivo Experiments
Issue: Unexpected variability in the absorption profile of a co-administered oral drug in animal models treated with this compound.
-
Possible Cause: Delayed gastric emptying induced by this compound.
-
Troubleshooting Steps:
-
Staggered Dosing: Administer the interacting drug at various time points relative to this compound administration to characterize the impact of gastric emptying.
-
Pharmacokinetic Sampling: Increase the frequency of blood sampling at early time points to accurately capture any delay in the time to maximum concentration (Tmax).
-
Formulation Assessment: Consider whether the formulation of the co-administered drug (e.g., immediate-release vs. extended-release) could be particularly sensitive to changes in gastrointestinal transit time.
-
Issue: Difficulty in interpreting in vitro metabolism data for a drug in the presence of this compound.
-
Possible Cause: this compound is a large molecule and may cause non-specific binding in in vitro systems.
-
Troubleshooting Steps:
-
Control Experiments: Include appropriate controls to assess the non-specific binding of this compound and the test drug to the incubation matrix (e.g., microsomes, hepatocytes).
-
Protein Binding Assessment: Determine the fraction of unbound this compound and the test drug in the in vitro system to ensure that the concentrations used are relevant to in vivo exposure.
-
Experimental Protocols
Protocol Summary: this compound "Cocktail" Drug-Drug Interaction Study (Based on NCT06186622)
-
Objective: To assess the effect of this compound on the pharmacokinetics of digoxin, rosuvastatin, acetaminophen, midazolam, and simvastatin in healthy overweight and obese participants.
-
Study Design: A Phase 1, randomized, open-label, two-part study.
-
Participants: Healthy overweight and obese individuals.
-
Methodology:
-
Part 1: Administration of a cocktail of the five probe drugs alone.
-
Pharmacokinetic Sampling: Serial blood samples are collected to determine the baseline pharmacokinetic parameters (AUC, Cmax, Tmax) of each probe drug.
-
Washout Period: A sufficient washout period is allowed for the elimination of the probe drugs.
-
This compound Administration: Participants receive this compound to reach steady-state concentrations.
-
Part 2: Administration of the probe drug cocktail in combination with steady-state this compound.
-
Pharmacokinetic Sampling: Serial blood samples are collected again to determine the pharmacokinetic parameters of the probe drugs in the presence of this compound.
-
-
Primary Outcome Measures: Changes in AUC and Cmax of each of the five probe drugs when co-administered with this compound compared to administration alone.
Protocol Summary: this compound and Quinidine Drug-Drug Interaction Study (Based on NCT06704763)
-
Objective: To determine the effect of quinidine, a potent inhibitor of CYP2D6 and P-glycoprotein, on the pharmacokinetics of this compound in healthy participants.
-
Study Design: A Phase 1, randomized, open-label study.
-
Participants: Healthy individuals.
-
Methodology:
-
This compound Alone Phase: Participants receive a single dose of this compound.
-
Pharmacokinetic Sampling: Blood samples are collected over a specified period to determine the baseline pharmacokinetic profile of this compound.
-
Washout Period: A washout period is implemented.
-
Quinidine and this compound Phase: Participants receive quinidine to inhibit CYP2D6 and P-gp, followed by a single dose of this compound.
-
Pharmacokinetic Sampling: Blood samples are collected to determine the pharmacokinetic profile of this compound in the presence of quinidine.
-
-
Primary Outcome Measures: Changes in AUC and Cmax of this compound when co-administered with quinidine compared to administration alone.
Data Presentation
Table 1: Pharmacokinetic Parameters of Co-administered Drugs with this compound (NCT06186622)
| Co-administered Drug | Substrate for | AUC Ratio (Drug + this compound / Drug Alone) | Cmax Ratio (Drug + this compound / Drug Alone) |
| Digoxin | P-glycoprotein | Results not yet available | Results not yet available |
| Rosuvastatin | OATP1B1/1B3, BCRP | Results not yet available | Results not yet available |
| Acetaminophen | UGT, SULT | Results not yet available | Results not yet available |
| Midazolam | CYP3A4 | Results not yet available | Results not yet available |
| Simvastatin | CYP3A4, OATP1B1 | Results not yet available | Results not yet available |
Table 2: Pharmacokinetic Parameters of this compound with Quinidine (NCT06704763)
| Parameter | This compound Alone | This compound + Quinidine | Geometric Mean Ratio (90% CI) |
| AUC | Results not yet available | Results not yet available | Results not yet available |
| Cmax | Results not yet available | Results not yet available | Results not yet available |
Visualizations
Caption: this compound's primary mechanism of potential drug-drug interaction.
References
- 1. news-medical.net [news-medical.net]
- 2. Efficacy and safety of oral this compound in patients with type 2 diabetes: a multicentre, randomised, dose-response, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Drug-Drug Interaction Study of this compound (LY3502970) in Healthy Overweight and Obese Participants [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Orforglipron Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of orforglipron to enhance its oral absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its oral formulation challenging?
This compound is a non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity. Unlike peptide-based GLP-1 agonists that require injection, this compound is designed for oral administration. The primary challenge lies in achieving sufficient oral bioavailability. The molecule must overcome several barriers in the gastrointestinal tract, including enzymatic degradation, low solubility, and poor permeability across the intestinal epithelium. Optimizing the formulation is critical to ensure consistent and effective absorption.
Q2: What are the key starting points for formulating this compound?
A successful formulation strategy for this compound should begin with a thorough characterization of its physicochemical properties, including its solubility at different pH levels, pKa, and logP. Based on these properties, formulators can select appropriate excipients. For instance, if solubility is a limiting factor, solubility enhancers or amorphous solid dispersions could be explored. If permeability is low, permeation enhancers might be necessary.
Q3: How can I troubleshoot inconsistent dissolution profiles in my this compound formulation?
Inconsistent dissolution can stem from several factors. First, verify the physical form of the this compound active pharmaceutical ingredient (API); different polymorphic forms can have different dissolution rates. Ensure that the manufacturing process, such as blending and compression, is uniform and reproducible. The choice and concentration of disintegrants and binders in the tablet formulation are also critical. Experiment with different types and levels of these excipients to achieve the desired dissolution profile.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Animal Models
-
Symptom: After oral administration of the this compound formulation in preclinical models (e.g., rats, dogs), the resulting plasma concentrations are below the target therapeutic window.
-
Possible Causes & Solutions:
| Cause | Proposed Solution |
| Poor Aqueous Solubility | Characterize the pH-solubility profile. Consider using solubility-enhancing excipients such as cyclodextrins or formulating as an amorphous solid dispersion with polymers like PVP or HPMC. |
| Low Intestinal Permeability | Evaluate permeability using in vitro models like Caco-2 cell monolayers. If permeability is low, consider incorporating permeation enhancers such as sodium caprate or other medium-chain fatty acids. |
| Enzymatic Degradation | Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, an enteric coating can protect the drug in the stomach. Co-formulating with enzyme inhibitors is another potential strategy. |
| P-glycoprotein (P-gp) Efflux | Determine if this compound is a substrate for efflux transporters like P-gp. If so, including a P-gp inhibitor in the formulation could increase net absorption. |
Issue 2: High Variability in Pharmacokinetic (PK) Data
-
Symptom: Significant inter-subject variability is observed in the plasma concentration-time profiles following oral dosing.
-
Possible Causes & Solutions:
| Cause | Proposed Solution |
| Food Effect | The presence of food can significantly impact the absorption of some drugs. Conduct fed and fasted state PK studies to quantify the food effect. Reformulation efforts may focus on lipid-based delivery systems to mitigate this. |
| Inconsistent Gastric Emptying | Gastric emptying rates can vary between individuals and affect the timing of drug release and absorption in the intestine. Formulations with bioadhesive properties that prolong residence time in the upper small intestine may help reduce this variability. |
| Formulation Instability | The physical or chemical stability of the formulation may be compromised. Conduct stability studies under accelerated conditions to ensure the formulation's integrity over its shelf life. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Media: Prepare simulated gastric fluid (SGF, pH 1.2) without pepsin and simulated intestinal fluid (SIF, pH 6.8) without pancreatin.
-
Procedure:
-
Place one tablet/capsule of the this compound formulation in each vessel containing 900 mL of dissolution medium maintained at 37°C ± 0.5°C.
-
Rotate the paddle at a specified speed (e.g., 50 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) until they form a confluent monolayer with a high transepithelial electrical resistance (TEER).
-
Procedure:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C.
-
At various time points, take samples from the basolateral side and analyze for this compound concentration.
-
To assess efflux, perform the experiment in the B-to-A direction as well.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: A typical workflow for developing and optimizing an oral drug formulation.
Orforglipron Long-Term Safety and Tolerability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term safety and tolerability of orforglipron. The content is structured to address potential questions and troubleshooting scenarios encountered during experimental design and clinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on the management and interpretation of its long-term safety and tolerability profile.
| Question | Answer |
| How should gastrointestinal adverse events be managed during a long-term study? | Gastrointestinal events, such as nausea, diarrhea, and vomiting, are the most commonly reported adverse effects of this compound, typically mild to moderate in severity and often occurring during the dose-escalation phase.[1][2] A dose-escalation strategy is recommended to mitigate these effects.[3][4] If symptoms persist, a temporary dose reduction may be considered.[3] It is crucial to monitor for signs of dehydration and manage symptoms with standard supportive care. |
| What is the appropriate response to a participant experiencing hypoglycemia? | While severe hypoglycemia is not a common event with this compound, it can occur. In clinical trials, no severe hypoglycemic events were reported. Should a participant exhibit symptoms of hypoglycemia, standard protocols for blood glucose monitoring and administration of glucose should be followed. Concomitant use of other medications known to cause hypoglycemia should be carefully managed. |
| How should potential cardiovascular safety signals be monitored and interpreted? | Long-term studies of GLP-1 receptor agonists have suggested potential cardiovascular benefits. For this compound, it is essential to monitor vital signs, including heart rate and blood pressure, throughout the study. Any significant changes or adverse cardiovascular events should be recorded and evaluated to determine their relationship to the study drug. |
| What are the guidelines for discontinuing a participant from a study due to adverse events? | Discontinuation due to adverse events in clinical trials has been reported. The decision to discontinue a participant should be based on the severity of the adverse event, its impact on the participant's well-being, and a clinical assessment of the risk-benefit ratio. The most common reasons for discontinuation are gastrointestinal-related adverse events. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the long-term safety and tolerability of this compound.
| Question | Answer |
| What is the overall long-term safety profile of this compound? | The long-term safety profile of this compound is consistent with that of other GLP-1 receptor agonists. The most frequently reported adverse events are gastrointestinal in nature and are generally mild to moderate. |
| What are the most common adverse events observed in long-term studies? | The most common adverse events are nausea, diarrhea, vomiting, and constipation. These events are most prevalent during the initial dose-escalation period and tend to decrease over time. |
| Are there any serious adverse events associated with long-term this compound use? | Serious adverse events are not commonly reported. The incidence of serious adverse events in clinical trials was similar between the this compound and placebo groups. |
| How does the safety profile of this compound compare to other GLP-1 receptor agonists? | The safety and tolerability of this compound are comparable to other injectable GLP-1 receptor agonists. Its oral administration, however, may be preferred by some patients. |
| What is known about the effect of this compound on pancreatic and thyroid health? | As with other GLP-1 receptor agonists, pancreatitis and thyroid C-cell tumors are potential risks to be aware of. However, long-term data specifically for this compound on these outcomes are still being gathered. Standard monitoring for signs and symptoms of pancreatitis is recommended. |
Quantitative Data Summary
The following tables summarize the quantitative data on adverse events from key long-term clinical trials of this compound.
Table 1: Incidence of Common Adverse Events in the ACHIEVE-1 Trial (40 Weeks)
| Adverse Event | This compound 3 mg | This compound 12 mg | This compound 36 mg | Placebo |
| Diarrhea | >10% | >10% | >10% | <10% |
| Nausea | >10% | >10% | >10% | <10% |
| Dyspepsia | >10% | >10% | >10% | <10% |
| Constipation | >10% | >10% | >10% | <10% |
| Vomiting | >10% | >10% | >10% | <10% |
Table 2: Incidence of Common Adverse Events in the ATTAIN-1 Trial (72 Weeks)
| Adverse Event | This compound 6 mg | This compound 12 mg | This compound 36 mg | Placebo |
| Nausea | High | High | High | Low |
| Vomiting | High | High | High | Low |
| Diarrhea | High | High | High | Low |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
ACHIEVE-1 Phase 3 Trial Protocol
-
Study Design: A 40-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 559 adults with type 2 diabetes who had not taken any anti-diabetic medications for at least 90 days prior to the first visit and were naïve to insulin therapy. Participants had an HbA1c between ≥7.0% and ≤9.5% and a BMI of ≥23 kg/m ².
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive either 3 mg, 12 mg, or 36 mg of this compound, or a placebo, once daily.
-
Primary Objective: To demonstrate the superiority of this compound in reducing HbA1c from baseline after 40 weeks, compared to placebo.
-
Safety and Tolerability Assessment: Adverse events were monitored and recorded throughout the study.
ATTAIN-1 Phase 3 Trial Protocol
-
Study Design: A 72-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 3,127 adults with obesity or who were overweight with at least one comorbidity (hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease) and did not have diabetes.
-
Intervention: Participants were randomized in a 3:3:3:4 ratio to receive either 6 mg, 12 mg, or 36 mg of this compound, or a placebo, once daily. All participants in the this compound arms started at a 1 mg dose and increased in a stepwise approach at four-week intervals to their final randomized maintenance dose.
-
Primary Objective: To demonstrate that this compound is superior to placebo in body weight reduction from baseline after 72 weeks.
-
Safety and Tolerability Assessment: Monitoring and recording of adverse events throughout the duration of the trial.
Visualizations
This compound Signaling Pathway
References
Overcoming resistance to Orforglipron treatment in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Orforglipron in in vitro settings. Our aim is to help you overcome common challenges and understand the nuances of working with this novel, orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action differ from peptide-based GLP-1R agonists?
A1: this compound (LY3502970) is a small-molecule, non-peptide agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1] Unlike peptide agonists such as liraglutide and semaglutide that bind to the extracellular domain of the receptor, this compound binds to a distinct allosteric site within the transmembrane domain.[2][3] This unique binding mode induces a conformational change in the receptor, leading to its activation.[1][3]
A key feature of this compound is its G-protein biased agonism. It preferentially activates the Gαs signaling pathway, which stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP), while showing negligible recruitment of β-arrestin. This contrasts with many peptide agonists that exhibit more balanced signaling through both G-protein and β-arrestin pathways. This biased signaling is thought to contribute to a reduced incidence of receptor desensitization and internalization.
Q2: What is the in vitro potency and binding affinity of this compound?
A2: this compound is a high-affinity ligand for the human GLP-1 receptor. In vitro studies have demonstrated its potent activity.
| Parameter | Reported Value | Cell Line/Assay Type |
| Binding Affinity (Ki) | ~1 nM | HEK293 or CHO cells expressing human GLP-1R (Radioligand binding assay) |
| cAMP Stimulation (EC50) | Data not yet publicly available in comparative studies. | HEK293 or CHO cells expressing human GLP-1R (e.g., HTRF assay) |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
Q3: Which cell lines are recommended for in vitro studies with this compound?
A3: The choice of cell line will depend on the specific research question.
-
For studying basic receptor interaction and signaling: HEK293 or CHO cells stably transfected with the human GLP-1 receptor are commonly used. These cell lines provide a robust and reproducible system for assays such as radioligand binding and cAMP stimulation.
-
For more physiologically relevant studies: Pancreatic beta-cell lines like INS-1 or MIN6, which endogenously express the GLP-1 receptor, are suitable choices. These cells allow for the investigation of downstream effects relevant to insulin secretion.
Troubleshooting In Vitro Resistance to this compound Treatment
A diminished or absent response to this compound in vitro can be due to several factors, ranging from experimental setup to cellular mechanisms of resistance. This guide provides a systematic approach to troubleshooting these issues.
Scenario 1: Reduced or Absent cAMP Response
A common issue is a lower-than-expected or absent cAMP signal upon stimulation with this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Low GLP-1 Receptor Expression | - Confirm GLP-1R expression in your chosen cell line using qPCR, Western blot, or flow cytometry.- Consider using a cell line with higher endogenous expression or a stably transfected cell line with confirmed high receptor density. |
| Cell Passage Number and Health | - Use cells within a consistent and low passage number range, as receptor expression can decrease with excessive passaging.- Ensure high cell viability (>95%) before starting the experiment. |
| This compound Degradation | - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Phosphodiesterase (PDE) Activity | - Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP. |
| Suboptimal Assay Conditions | - Optimize cell density, this compound concentration range, and stimulation time.- Ensure the use of a serum-free assay medium, as serum components can interfere with the assay. |
| Assay Detection Issues | - Verify the functionality of your cAMP detection kit with a known activator of adenylyl cyclase, such as forskolin.- Ensure your plate reader settings are appropriate for the detection technology (e.g., HTRF). |
Scenario 2: Investigating Cellular Resistance Mechanisms
If you observe a diminishing response to this compound over time, it may be due to cellular resistance mechanisms such as receptor desensitization, internalization, or downregulation. This compound's biased agonism is expected to minimize these effects compared to balanced agonists.
1. GLP-1 Receptor Desensitization
Desensitization is a rapid loss of receptor responsiveness following agonist exposure.
-
Experimental Approach: A homologous desensitization assay can be performed. In this assay, cells are pre-incubated with this compound for a defined period, washed, and then re-stimulated with this compound. The cAMP response is measured after both the initial and second stimulation. A reduced response to the second stimulation indicates desensitization.
-
Troubleshooting:
-
Incomplete Washout: Ensure thorough washing of the cells after the pre-incubation period to remove all unbound this compound.
-
Inadequate Re-stimulation: Use a concentration of this compound for the re-stimulation that is known to elicit a robust response.
-
2. GLP-1 Receptor Internalization
Upon agonist binding, the GLP-1 receptor can be internalized from the cell surface into intracellular compartments.
-
Experimental Approach: Receptor internalization can be quantified using several methods:
-
ELISA-based assay: Detects the amount of receptor remaining on the cell surface of non-permeabilized cells.
-
Flow cytometry: Uses a fluorescently labeled antibody targeting an extracellular epitope of the GLP-1R to quantify surface receptor levels.
-
Confocal microscopy: Visualizes the translocation of fluorescently tagged receptors from the plasma membrane to intracellular vesicles.
-
-
Troubleshooting:
-
Antibody Specificity: Validate the specificity of the anti-GLP-1R antibody for your cell system.
-
Distinguishing Internalized vs. Degraded Receptors: To study recycling, internalized receptors can be tracked over time after agonist washout.
-
3. GLP-1 Receptor Downregulation
Prolonged exposure to an agonist can lead to a decrease in the total number of receptors through reduced gene expression or increased receptor degradation.
-
Experimental Approach:
-
qPCR: Measure GLP-1R mRNA levels after long-term (e.g., 24-48 hours) incubation with this compound.
-
Western Blot: Quantify total GLP-1R protein levels from whole-cell lysates.
-
-
Troubleshooting:
-
Loading Controls: Use appropriate housekeeping genes (for qPCR) or proteins (for Western blot) to normalize your data.
-
Time Course: Perform a time-course experiment to determine the optimal duration of this compound treatment to observe downregulation.
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound, as a G-protein biased agonist, preferentially activates the Gαs pathway.
This compound's biased agonism at the GLP-1 receptor.
Workflow for Investigating In Vitro Resistance
A logical workflow can help diagnose the cause of reduced this compound efficacy.
A logical workflow for troubleshooting reduced response.
Detailed Experimental Protocol: cAMP Accumulation Assay (HTRF)
This protocol outlines a method for quantifying cAMP production in response to this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
Reference GLP-1R agonist (e.g., GLP-1(7-36))
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white opaque assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and Reagent Addition:
-
Add HTRF lysis buffer to all wells.
-
Add the cAMP-d2 and anti-cAMP-cryptate reagents.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader (excitation ~320-340 nm, emission at 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to determine EC50 and Emax values.
-
Detailed Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a method to measure β-arrestin recruitment to the GLP-1R upon agonist stimulation.
Materials:
-
Cell line engineered for β-arrestin recruitment assay (e.g., PathHunter® cells)
-
Cell culture medium
-
This compound
-
Reference GLP-1R agonist
-
Assay buffer
-
Detection reagents for the enzyme complementation system
-
384-well white-walled, clear-bottom plates
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection:
-
Add the detection reagents to all wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Luminescence Reading: Read the chemiluminescence on a plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the agonist concentration.
-
For this compound, a minimal response is expected, confirming negligible β-arrestin recruitment.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and conduct in vitro experiments with this compound, leading to a better understanding of its unique pharmacological properties.
References
Analytical troubleshooting for Orforglipron quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical quantification of Orforglipron.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as LY3502970) is an orally available, non-peptide small molecule that acts as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Its primary mechanism involves binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), which mimics the action of the natural incretin hormone GLP-1.[3] This binding activates downstream signaling pathways, primarily through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] The rise in cAMP activates Protein Kinase A (PKA), which ultimately results in glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite. This compound is considered a partial and biased agonist, preferentially activating the G-protein/cAMP signaling pathway over β-arrestin recruitment.
Q2: What is the most common analytical method for quantifying this compound in biological samples?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard analytical technique for the quantification of this compound and similar small molecule drugs in complex biological matrices like plasma or serum. This method offers high sensitivity, specificity, and a wide dynamic range, allowing for the detection of low concentrations typical in pharmacokinetic studies.
Q3: Why is sample preparation critical for this compound quantification?
Biological samples such as plasma contain numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis. This interference, known as the matrix effect, can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate and irreproducible results. A robust sample preparation method, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is essential to remove these interfering substances and ensure reliable quantification.
Q4: What are the key validation parameters for an LC-MS/MS method for this compound?
A bioanalytical method for this compound quantification should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.
-
Recovery: The efficiency of the extraction process.
-
Stability: Evaluating the stability of this compound in the biological matrix under various storage and handling conditions.
Analytical Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS quantification of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
-
Question: My this compound peak is tailing or broader than expected. What are the possible causes and solutions?
-
Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
-
Possible Causes:
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase.
-
Secondary Interactions: Interaction of the basic functional groups in this compound with residual acidic silanols on the silica-based column.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Column Degradation: High pH or temperature can degrade the column's stationary phase.
-
Extra-column Volume: Excessive tubing length or poorly made connections can lead to peak broadening.
-
-
Troubleshooting Steps:
-
Flush the Column: Use a strong solvent wash to remove contaminants.
-
Optimize Mobile Phase: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to protonate silanols and reduce secondary interactions.
-
Match Injection Solvent: Ensure the injection solvent is as weak as, or weaker than, the initial mobile phase.
-
Use a Guard Column: Install a guard column to protect the analytical column from contaminants.
-
Check Connections: Ensure all fittings are secure and tubing is cut to the minimum necessary length.
-
-
Issue 2: High Signal Instability or Poor Reproducibility
-
Question: I'm observing significant variability in signal intensity between injections. What should I investigate?
-
Answer: Poor reproducibility can invalidate quantitative results.
-
Possible Causes:
-
Inconsistent Matrix Effects: Variable amounts of co-eluting matrix components are affecting this compound ionization.
-
Ion Source Contamination: Buildup of non-volatile salts or sample residues on the ion source capillary or cone.
-
Sample Preparation Variability: Inconsistent recovery during the sample extraction process.
-
Autosampler Issues: Inaccurate injection volumes or sample carryover between injections.
-
-
Troubleshooting Steps:
-
Improve Chromatography: Optimize the gradient to better separate this compound from matrix interferences.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation technique (e.g., switch from protein precipitation to SPE).
-
Clean the Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's instructions.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound to correct for variability in matrix effects and sample processing.
-
Optimize Autosampler Wash: Use a strong wash solvent in the autosampler to minimize carryover.
-
-
Issue 3: Low Signal Intensity or Sensitivity
-
Question: The signal for this compound is too low, and I cannot reach the required LLOQ. How can I improve sensitivity?
-
Answer: Achieving a low LLOQ is often necessary for pharmacokinetic studies, especially at early time points or with low doses.
-
Possible Causes:
-
Suboptimal Ionization: Incorrect ion source settings (e.g., temperature, gas flows, voltage).
-
Ion Suppression: Co-eluting compounds from the matrix are suppressing the this compound signal.
-
Poor Fragmentation: Collision energy is not optimized for the desired MRM transition.
-
Sample Loss: Analyte is being lost during sample preparation or due to adsorption to vials/tubing.
-
-
Troubleshooting Steps:
-
Optimize MS Parameters: Systematically tune the mass spectrometer parameters (e.g., capillary voltage, source temperature, nebulizer gas) by infusing a standard solution of this compound.
-
Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the ion-suppressing region of the chromatogram.
-
Optimize MRM Transitions: Select the most stable and intense precursor and product ions and optimize the collision energy for maximum signal.
-
Check Sample Preparation: Evaluate the recovery of the extraction method. Consider using different SPE sorbents or LLE solvents.
-
Use Microflow LC: Consider using microflow LC-MS/MS, which can significantly enhance sensitivity for small sample volumes.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound from clinical and analytical studies.
Table 1: Clinical Efficacy of this compound (72 Weeks)
| Parameter | This compound (12 mg) | This compound (36 mg) | Placebo |
| Avg. Weight Loss (%) | 7.8% | 10.5% | 2.2% |
| Avg. Weight Loss (lbs) | - | 22.9 lbs | 5.1 lbs |
| A1C Reduction (%) | 1.3% - 1.8% (across doses) | 1.3% - 1.8% (across doses) | - |
| A1C ≤6.5% Achievement | - | 75% | - |
| Data sourced from the ATTAIN-2 clinical trial. |
Table 2: Dose-Dependent Weight Reduction (36 Weeks)
| Parameter | This compound (12 mg) | This compound (24 mg) | This compound (36 mg) | This compound (45 mg) | Placebo |
| Mean % Reduction | -5.48% | -8.51% | -8.84% | -8.24% | - |
| Data from a meta-analysis of randomized controlled trials. |
Table 3: Example LC-MS/MS Method Parameters for GLP-1 Agonists
| Parameter | Example Value | Reference Compound |
| Column | C18, 1.7 µm particle size | Danuglipron |
| Mobile Phase A | 0.1% Formic Acid in Water | Semaglutide |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Semaglutide |
| Flow Rate | 0.2 - 0.5 mL/min | General LC-MS |
| Ionization Mode | Positive Electrospray (ESI+) | General Small Molecule |
| LLOQ Achieved | 0.200 pg/mL | Danuglipron |
| LLOQ Achieved | 0.5 ng/mL | Semaglutide |
| This table provides typical starting parameters based on methods for similar small molecule and peptide GLP-1 agonists. Method development and optimization are required for this compound. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative example based on established methods for similar small molecule GLP-1 receptor agonists. It should be fully optimized and validated for this compound.
1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled this compound (Internal Standard, IS)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥99%)
-
Human Plasma (K2EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange)
2. Standard and QC Preparation
-
Prepare primary stock solutions of this compound and its IS in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare a series of working standard solutions by serial dilution of the this compound stock.
-
Spike blank human plasma with the working standards to create calibration curve (CC) standards (e.g., 8-10 non-zero points) and quality control (QC) samples (at least 4 levels: LLOQ, Low, Mid, High).
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution. Vortex briefly.
-
Protein Precipitation/Dilution: Add 200 µL of 4% phosphoric acid in water to each sample. Vortex to mix. This step helps in protein precipitation and pH adjustment for SPE loading.
-
SPE Conditioning: Condition the SPE plate wells sequentially with 1 mL of Methanol followed by 1 mL of Water.
-
Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the plate sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of Methanol to remove interferences.
-
Elution: Elute this compound and the IS from the plate using 500 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Analysis
-
LC System: UPLC/HPLC system capable of binary gradients.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Determine the optimal precursor → product ion transitions for this compound and its IS by infusing standard solutions. Optimize collision energy and other compound-dependent parameters.
5. Data Analysis
-
Integrate the peak areas for this compound and its IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in QC and unknown samples from the regression equation.
Visualizations
Caption: GLP-1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
Validation & Comparative
Orforglipron vs. Injectable GLP-1 Agonists: A Comparative Efficacy and Mechanistic Guide
An in-depth analysis for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical trial designs of the novel oral GLP-1 receptor agonist, orforglipron, versus established injectable counterparts.
The landscape of metabolic disease therapeutics is rapidly evolving with the advent of new glucagon-like peptide-1 receptor agonists (GLP-1 RAs). This compound, a novel, orally administered, non-peptide GLP-1 RA, presents a significant paradigm shift from the established injectable peptide-based therapies. This guide provides a comprehensive comparison of this compound with key injectable GLP-1 RAs—semaglutide, liraglutide, and dulaglutide—focusing on their comparative efficacy as demonstrated in pivotal clinical trials, their underlying signaling mechanisms, and the experimental protocols that underpin these findings.
Mechanism of Action: A Tale of Two Agonists
The therapeutic effects of both this compound and injectable GLP-1 RAs are mediated through the activation of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[1][2] This activation stimulates a cascade of downstream signaling pathways, primarily through the Gαs-adenylyl cyclase-cAMP axis, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[2][3][4]
However, a key distinction lies in the molecular nature and binding characteristics of this compound. As a small molecule, it binds to a different site on the GLP-1R compared to the larger peptide-based injectable agonists. Furthermore, this compound is characterized as a biased agonist, preferentially activating the G-protein signaling pathway while having minimal recruitment of β-arrestin. This biased agonism is hypothesized to contribute to a sustained cellular response and potentially a different side-effect profile compared to traditional GLP-1 RAs which engage both pathways.
Comparative Efficacy: Head-to-Head and Placebo-Controlled Data
Clinical trial programs for this compound (ACHIEVE and ATTAIN) and injectable GLP-1 RAs (STEP for semaglutide, SCALE for liraglutide, and AWARD for dulaglutide) have provided robust data on their efficacy in glycemic control and weight management.
Glycemic Control (HbA1c Reduction)
This compound has demonstrated significant reductions in HbA1c in patients with type 2 diabetes. Notably, the ACHIEVE-3 trial provided a direct comparison with an oral formulation of semaglutide, showing superior HbA1c lowering with this compound. Injectable GLP-1 agonists have also consistently shown potent glycemic control in their respective clinical trial programs.
| Clinical Trial | Drug | Dose(s) | Mean Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Comparator | Duration (weeks) |
| ACHIEVE-1 | This compound | 3 mg | 8.0 | -1.24 | Placebo (-0.41) | 40 |
| 12 mg | -1.47 | |||||
| 36 mg | -1.48 | |||||
| ACHIEVE-3 | This compound | 12 mg | Not Reported | -1.9 | Oral Semaglutide 7 mg (-1.1) | 52 |
| 36 mg | -2.2 | Oral Semaglutide 14 mg (-1.4) | ||||
| AWARD-11 | Dulaglutide | 1.5 mg | 8.6 | -1.54 | - | 36 |
| 3.0 mg | Not Superior (treatment-regimen estimand) | |||||
| 4.5 mg | -1.77 |
Weight Management
A key therapeutic benefit of GLP-1 RAs is their profound effect on weight loss. The ATTAIN program for this compound and the STEP and SCALE programs for injectable semaglutide and liraglutide, respectively, have highlighted their efficacy in individuals with and without type 2 diabetes.
| Clinical Trial | Drug | Dose(s) | Mean Baseline Weight (kg) | Mean Change in Body Weight from Baseline (%) | Comparator (%) | Duration (weeks) |
| ATTAIN-1 (without T2D) | This compound | 6 mg | 103.2 | -7.8 | Placebo (-0.9) | 72 |
| 12 mg | -9.3 | |||||
| 36 mg | -12.4 | |||||
| ATTAIN-2 (with T2D) | This compound | 6 mg | Not Reported | -5.1 | Placebo (-2.5) | 72 |
| 12 mg | -7.0 | |||||
| 36 mg | -9.6 | |||||
| STEP 1 (without T2D) | Semaglutide | 2.4 mg | 105.3 | -14.9 | Placebo (-2.4) | 68 |
| SCALE Obesity and Prediabetes (without T2D) | Liraglutide | 3.0 mg | 106.2 | -8.0 | Placebo (-2.6) | 56 |
Experimental Protocols: A Glimpse into Clinical Trial Design
The robust clinical data for these GLP-1 RAs are a product of meticulously designed, large-scale, randomized, controlled trials. Below is a summary of the key design elements of the pivotal trials.
Key Trial Protocols Summarized
| Feature | This compound (ATTAIN-1) | Injectable Semaglutide (STEP 1) | Injectable Liraglutide (SCALE Obesity and Prediabetes) | Injectable Dulaglutide (AWARD-11) |
| Patient Population | Adults with obesity or overweight with at least one weight-related comorbidity (without T2D). | Adults with obesity or overweight with at least one weight-related comorbidity (without T2D). | Adults with obesity or overweight with prediabetes or at least one comorbidity (hypertension or dyslipidemia). | Adults with T2D inadequately controlled with metformin. |
| Primary Endpoint(s) | - Superior body weight reduction from baseline compared to placebo at 72 weeks. | - Percentage change in body weight from baseline to week 68. - Achievement of at least 5% weight reduction at week 68. | - Relative change in weight. - Proportion of participants losing ≥5% or >10% of baseline weight at week 56. | - Superiority of higher doses over 1.5 mg in HbA1c reduction at 36 weeks. |
| Key Secondary Endpoints | - Percentage of participants achieving ≥10% and ≥15% weight loss. - Changes in cardiometabolic risk factors. | - Achievement of ≥10% and ≥15% weight reduction. - Changes in cardiometabolic risk factors. | - Changes in glycemic parameters and cardiometabolic risk factors. | - Change in body weight. |
| Dose Escalation | Step-wise increase at 4-week intervals to randomized maintenance dose (6 mg, 12 mg, or 36 mg). | Step-wise increase every 4 weeks to a maintenance dose of 2.4 mg once weekly. | Weekly dose escalation of 0.6 mg to a maintenance dose of 3.0 mg once daily. | Not explicitly detailed for dose escalation in the provided results. |
| Inclusion Criteria (Selected) | BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity. History of unsuccessful dietary effort to lose weight. | BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity. | BMI ≥30 kg/m ² or ≥27 kg/m ² with treated or untreated dyslipidemia or hypertension. | T2D with HbA1c between 7.5% and 11.0% on stable metformin. |
| Exclusion Criteria (Selected) | Diabetes. | Diabetes, HbA1c ≥6.5%, history of pancreatitis. | Type 1 or 2 diabetes, history of pancreatitis. | Not explicitly detailed in the provided results. |
| Statistical Analysis | Primary and key secondary endpoints tested for superiority versus placebo, with multiplicity adjustment. | Co-primary endpoints assessed for superiority versus placebo. | Three co-primary endpoints tested for superiority of liraglutide versus placebo. | Superiority of higher doses versus 1.5 mg dose for HbA1c reduction. |
Conclusion
This compound represents a significant advancement in the GLP-1 RA class, offering an effective oral treatment option for type 2 diabetes and obesity. Head-to-head data against oral semaglutide suggest superior glycemic control and weight loss. When compared to the broader class of injectable GLP-1 agonists, this compound demonstrates comparable, and in some cases, potentially competitive efficacy in both HbA1c reduction and weight management, although direct head-to-head trials with injectable formulations are lacking. Its distinct mechanism of biased agonism may offer a differentiated clinical profile, a hypothesis that will be further elucidated as more long-term data becomes available. The convenience of an oral formulation without the food and water restrictions of oral semaglutide could also positively impact patient adherence and, consequently, real-world effectiveness. For researchers and drug development professionals, the emergence of potent, oral, small-molecule GLP-1 RAs like this compound signals a new era in the management of metabolic diseases, with ongoing and future research poised to further refine their therapeutic application and positioning.
References
- 1. benchchem.com [benchchem.com]
- 2. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Orforglipron Demonstrates Superiority in Head-to-Head Clinical Trials Against Oral Semaglutide and Dulaglutide
For Immediate Release
Orforglipron, an investigational once-daily oral non-peptide GLP-1 receptor agonist, has shown superior efficacy in reducing HbA1c and body weight compared to both oral semaglutide and dulaglutide in recent head-to-head clinical trials. These findings position this compound as a potentially transformative treatment for type 2 diabetes and obesity, offering a convenient oral alternative to injectable therapies.
A key head-to-head Phase 3 trial, ACHIEVE-3, directly compared this compound with oral semaglutide in adults with type 2 diabetes. The results, announced in September 2025, demonstrated that this compound was superior in lowering HbA1c and promoting weight loss across different dosage levels at 52 weeks.[1][2][3][4][5] Notably, at the highest doses, this compound achieved a mean HbA1c reduction of 2.2% compared to 1.4% for oral semaglutide. Furthermore, nearly three times as many participants taking the highest dose of this compound reached near-normal blood sugar levels (A1C <5.7%) compared to those on the highest dose of oral semaglutide.
In an earlier Phase 2 study, this compound was evaluated against injectable dulaglutide and placebo in patients with type 2 diabetes. The 26-week trial revealed that this compound led to a significantly greater mean reduction in HbA1c and body weight compared to both dulaglutide and placebo. Participants receiving this compound experienced up to a 2.10% reduction in HbA1c, whereas the dulaglutide group saw a 1.10% reduction.
Mechanism of Action
This compound is a small-molecule GLP-1 receptor agonist. Unlike peptide-based agonists, its non-peptide structure allows for oral administration without degradation by gastric acid and enzymes. It selectively binds to and activates the GLP-1 receptor, a G-protein coupled receptor, initiating a cascade of intracellular signaling events. This activation leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety, collectively contributing to improved glycemic control and weight loss.
Head-to-Head Clinical Trial Data
The following tables summarize the key efficacy and safety data from the head-to-head clinical trials involving this compound.
This compound vs. Oral Semaglutide (ACHIEVE-3 Trial)
Efficacy Outcomes at 52 Weeks
| Outcome | This compound (12 mg) | This compound (36 mg) | Oral Semaglutide (7 mg) | Oral Semaglutide (14 mg) |
| Mean A1C Reduction | -1.9% | -2.2% | -1.1% | -1.4% |
| Mean Weight Loss (lbs) | -14.6 lbs | -19.7 lbs | -7.9 lbs | -11.0 lbs |
| Mean Weight Loss (%) | -6.7% | -9.2% | -3.7% | -5.3% |
| Participants Achieving A1C <5.7% | N/A | 37.1% | N/A | 12.5% |
Safety and Tolerability
The safety profile of this compound was consistent with the GLP-1 receptor agonist class, with the most common adverse events being gastrointestinal in nature (e.g., nausea, diarrhea, vomiting) and generally mild to moderate in severity. Discontinuation rates due to adverse events were 8.7% for the 12 mg dose and 9.7% for the 36 mg dose of this compound, compared to 4.5% and 4.9% for the 7 mg and 14 mg doses of oral semaglutide, respectively.
This compound vs. Dulaglutide and Placebo (Phase 2 Trial)
Efficacy Outcomes at 26 Weeks
| Outcome | This compound (Highest Dose) | Dulaglutide | Placebo |
| Mean A1C Reduction | -2.10% | -1.10% | -0.43% |
| Mean Body Weight Change (kg) | -10.1 kg | -3.9 kg | -2.2 kg |
Safety and Tolerability
Similar to the ACHIEVE-3 trial, the most frequently reported adverse events with this compound were mild to moderate gastrointestinal issues. The incidence of these events ranged from 44.1% to 70.4% with this compound, compared to 34.0% with dulaglutide and 18.2% with placebo.
Experimental Protocols
ACHIEVE-3 Trial (this compound vs. Oral Semaglutide)
-
Study Design: A 52-week, open-label, randomized, Phase 3 clinical trial.
-
Participants: 1,698 adults with type 2 diabetes inadequately controlled with metformin.
-
Treatment Arms: Four active treatment arms comparing this compound (12 mg and 36 mg once daily) to oral semaglutide (7 mg and 14 mg once daily).
-
Dose Escalation: Participants in the this compound arms started at a 1 mg dose and escalated in a stepwise manner at four-week intervals to their assigned maintenance dose.
-
Primary Endpoint: To demonstrate that this compound is non-inferior to oral semaglutide in A1C reduction from baseline at 52 weeks.
-
Secondary Endpoints: Included change in body weight and the percentage of participants achieving an A1C level below 5.7%.
Phase 2 Trial (this compound vs. Dulaglutide)
-
Study Design: A 26-week, multicenter, randomized, double-blind, dose-response, Phase 2 study.
-
Participants: 383 adults with type 2 diabetes treated with diet and exercise, with or without metformin, and a baseline HbA1c of 7.0–10.5%.
-
Treatment Arms: Participants were randomly assigned to receive various doses of once-daily oral this compound, once-weekly injectable dulaglutide (1.5 mg), or placebo.
-
Primary Endpoint: Mean change in HbA1c from baseline with this compound compared to placebo at 26 weeks.
-
Secondary Endpoints: Included change in body weight.
References
- 1. Lilly's oral GLP-1, this compound, superior to oral semaglutide in head-to-head trial [prnewswire.com]
- 2. Lilly’s this compound trumps oral semaglutide in head-to-head trial [clinicaltrialsarena.com]
- 3. pharmexec.com [pharmexec.com]
- 4. Lilly’s oral GLP-1 this compound outperforms semaglutide in Phase III head-to-head trial [manufacturingchemist.com]
- 5. This compound Surpasses Oral Semaglutide in 52-Week Diabetes Study [mexicobusiness.news]
Oral GLP-1 Receptor Agonists: A Comparative Meta-Analysis of Orforglipron Phase 3 Data
A detailed examination of the late-stage clinical data for the novel oral GLP-1 receptor agonist, orforglipron, reveals a promising efficacy and safety profile in the management of type 2 diabetes and obesity. This guide provides a meta-analysis of this compound's Phase 3 clinical trial data from the ACHIEVE and ATTAIN programs, with a comparative assessment against another oral GLP-1 receptor agonist, Rybelsus® (semaglutide), and a recently discontinued agent, danuglipron.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of oral GLP-1 receptor agonist therapies. The quantitative data from key clinical trials are summarized in structured tables, and detailed experimental protocols are provided for methodological transparency.
Mechanism of Action: The GLP-1 Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists mimic the action of the endogenous incretin hormone GLP-1, which plays a crucial role in glucose homeostasis and appetite regulation. Upon binding to the GLP-1 receptor, these agonists activate downstream signaling cascades, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and a reduction in appetite.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from the Phase 3 clinical trials of this compound and its comparators.
Table 1: this compound Phase 3 Trial Data (ACHIEVE & ATTAIN Programs)
| Trial | Indication | Treatment Arms | Duration | Mean HbA1c Reduction | Mean Weight Loss | Common Adverse Events |
| ACHIEVE-1 [1][2][3][4][5] | Type 2 Diabetes | This compound (3mg, 12mg, 36mg) vs. Placebo | 40 Weeks | -1.24% (3mg), -1.47% (12mg), -1.48% (36mg) vs. -0.41% (Placebo) | -4.5% (3mg), -5.8% (12mg), -7.6% (36mg) vs. -1.7% (Placebo) | Nausea, vomiting, diarrhea (mild to moderate) |
| ACHIEVE-3 | Type 2 Diabetes | This compound (12mg, 36mg) vs. Oral Semaglutide (7mg, 14mg) | 52 Weeks | -1.9% (12mg), -2.2% (36mg) vs. -1.1% (7mg), -1.4% (14mg) | Data on file | N/A |
| ATTAIN-1 | Obesity | This compound (6mg, 12mg, 36mg) vs. Placebo | 72 Weeks | N/A | -7.8% (6mg), -9.3% (12mg), -12.4% (36mg) vs. -2.1% (Placebo) | Nausea, vomiting, diarrhea (mild to moderate) |
| ATTAIN-2 | Obesity with T2D | This compound (doses not specified) vs. Placebo | 72 Weeks | -1.8% (highest dose) | -10.5% (highest dose) vs. -2.2% (Placebo) | N/A |
Table 2: Rybelsus® (Oral Semaglutide) Phase 3 Trial Data (PIONEER & SOUL Programs)
| Trial | Indication | Treatment Arms | Duration | Mean HbA1c Reduction | Mean Weight Loss | Common Adverse Events |
| PIONEER 1 | Type 2 Diabetes | Oral Semaglutide (3mg, 7mg, 14mg) vs. Placebo | 26 Weeks | -0.6% (3mg), -0.9% (7mg), -1.1% (14mg) vs. Placebo | -0.1 kg (3mg), -0.9 kg (7mg), -2.3 kg (14mg) vs. Placebo | Nausea, diarrhea, vomiting (mild to moderate) |
| PIONEER 3 | Type 2 Diabetes | Oral Semaglutide (3mg, 7mg, 14mg) vs. Sitagliptin (100mg) | 26 Weeks | -0.3% (7mg), -0.5% (14mg) vs. Sitagliptin | -1.6 kg (7mg), -2.5 kg (14mg) vs. Sitagliptin | Nausea, diarrhea |
| SOUL | T2D with CVD/CKD | Oral Semaglutide (14mg) vs. Placebo | Median 16 months | N/A | N/A (Cardiovascular outcomes trial) | Consistent with previous trials |
Table 3: Danuglipron Clinical Trial Data (Discontinued)
| Trial Phase | Indication | Key Findings | Reason for Discontinuation |
| Phase 2b | Obesity | Statistically significant weight loss (6.9% to 11.7% vs. +1.4% placebo at 32 weeks). | High rates of gastrointestinal adverse events (nausea, vomiting, diarrhea) leading to high discontinuation rates. |
| Dose-optimization studies | Chronic Weight Management | Met pharmacokinetic objectives for once-daily formulation. | A single case of potential drug-induced liver injury. |
Experimental Protocols
A detailed understanding of the clinical trial methodologies is crucial for the interpretation of the presented data.
This compound Clinical Trial Program
ACHIEVE-1 (NCT05971940): This Phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound (3 mg, 12 mg, and 36 mg) as monotherapy in 559 adults with type 2 diabetes inadequately controlled with diet and exercise alone. The primary endpoint was the change in HbA1c from baseline at 40 weeks. Key secondary endpoints included the change in body weight. Participants had a baseline HbA1c between 7.0% and 9.5% and a BMI of at least 23.0 kg/m ².
ATTAIN-1 (NCT05869903): This Phase 3, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of this compound (6 mg, 12 mg, and 36 mg) for weight management in 3,127 adults with obesity or overweight with at least one weight-related comorbidity, but without type 2 diabetes. The trial duration was 72 weeks. The primary endpoint was the percent change in body weight from baseline.
Rybelsus® (Oral Semaglutide) Clinical Trial Program
PIONEER Program: This extensive program comprised multiple Phase 3a trials to evaluate the efficacy and safety of oral semaglutide in various populations of patients with type 2 diabetes.
-
PIONEER 1 (NCT02906930): A 26-week, randomized, double-blind, placebo-controlled trial comparing oral semaglutide (3 mg, 7 mg, and 14 mg) monotherapy with placebo in 703 patients with type 2 diabetes managed by diet and exercise. The primary endpoint was the change in HbA1c from baseline.
-
PIONEER 3: A 78-week, randomized, double-blind, double-dummy trial comparing once-daily oral semaglutide (3 mg, 7 mg, and 14 mg) with sitagliptin 100 mg in 1,864 adults with type 2 diabetes uncontrolled on metformin with or without a sulfonylurea. The primary endpoint was the change in HbA1c at 26 weeks.
SOUL (NCT03914326): A Phase 3b, multicenter, international, randomized, double-blind, placebo-controlled cardiovascular outcomes trial that enrolled 9,650 participants with type 2 diabetes and established cardiovascular disease and/or chronic kidney disease. The trial evaluated the effect of oral semaglutide 14 mg versus placebo, both in addition to standard of care, on the time to first occurrence of major adverse cardiovascular events (MACE).
Danuglipron Clinical Development (Discontinued)
Phase 2b (NCT04707313): This dose-ranging study evaluated twice-daily danuglipron in adults with obesity without type 2 diabetes. While it met its primary endpoint for weight loss, high rates of gastrointestinal side effects led to a high discontinuation rate.
Dose-optimization studies (NCT06567327, NCT06568731): These studies assessed a once-daily formulation. However, development was discontinued following a single case of potential drug-induced liver injury.
Conclusion
The Phase 3 data for this compound demonstrate its potential as an effective oral treatment option for both type 2 diabetes and obesity, showing significant reductions in HbA1c and body weight with a safety profile consistent with the GLP-1 receptor agonist class. Head-to-head data from the ACHIEVE-3 trial suggest potential superiority over oral semaglutide in HbA1c reduction. The discontinuation of danuglipron highlights the challenges in developing oral small-molecule GLP-1 receptor agonists, particularly concerning tolerability and potential off-target effects. Further long-term data from the ongoing this compound clinical trial programs will be crucial in fully establishing its position in the therapeutic landscape.
References
- 1. What is Eli Lilly’s ACHIEVE-1 Trial for the New Oral GLP-1 this compound? - NowPatient [nowpatient.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. Lilly's oral GLP-1, this compound, demonstrated statistically significant efficacy results and a safety profile consistent with injectable GLP-1 medicines in successful Phase 3 trial [prnewswire.com]
- 4. hcplive.com [hcplive.com]
- 5. This compound Phase III ACHIEVE-1 Trial | ADA 2025 [delveinsight.com]
Orforglipron: A Comparative Guide to an Investigational Oral GLP-1 Receptor Agonist
Orforglipron, an investigational, once-daily oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, is currently in late-stage clinical development for the treatment of type 2 diabetes and obesity. [1][2] As a small molecule, this compound offers the potential for easier manufacturing and scalability compared to peptide-based GLP-1 receptor agonists.[2] This guide provides a comparative overview of this compound's effectiveness based on available clinical trial data, setting it against other prominent GLP-1 receptor agonists. Given its investigational status, real-world evidence studies for this compound are not yet available. The following comparisons are therefore based on data from Phase II and Phase III clinical trials.
Comparative Efficacy: Glycemic Control and Weight Reduction
This compound has demonstrated significant efficacy in reducing both HbA1c levels and body weight in clinical trials involving patients with type 2 diabetes and individuals with obesity or who are overweight.
Performance in Type 2 Diabetes
In the ACHIEVE-1 Phase III trial, this compound showed superior HbA1c reduction compared to placebo over a 40-week period.[3][4] Patients treated with this compound experienced average A1C reductions of 1.3% to 1.6% from a baseline of 8.0%. Furthermore, over 65% of participants receiving the highest dose achieved an A1C level of 6.5% or less, a key target in diabetes management.
The ACHIEVE-2 trial, another Phase III study, demonstrated the non-inferiority of this compound in A1C reduction when compared to dapagliflozin over 40 weeks in patients with type 2 diabetes inadequately controlled with metformin. In the ACHIEVE-5 trial, this compound also showed significant A1C and weight reduction when used in combination with basal insulin.
| Trial | Treatment Arms | Duration | Baseline HbA1c | Mean HbA1c Reduction | Mean Weight Loss |
| ACHIEVE-1 | This compound (3 mg, 12 mg, 36 mg) vs. Placebo | 40 weeks | 8.0% | 1.3% - 1.6% | Up to 7.9% |
| ACHIEVE-2 | This compound (3 mg, 12 mg, 36 mg) vs. Dapagliflozin 10 mg | 40 weeks | N/A | Superior to Dapagliflozin | N/A |
| ATTAIN-2 | This compound (up to 6 mg, 12 mg, 36 mg) vs. Placebo | 72 weeks | N/A | Significant Improvement | 5.5% - 10.5% |
| Oral Semaglutide (PIONEER program - representative) | Oral Semaglutide (3 mg, 7 mg, 14 mg) vs. Comparators | 26-78 weeks | ~8.0-8.3% | ~0.8% - 1.5% | ~2.3 - 4.4 kg |
Note: Direct head-to-head comparisons between this compound and oral semaglutide in type 2 diabetes are limited. Data for oral semaglutide is derived from a range of studies within the PIONEER program and may not be directly comparable due to differences in study design and patient populations.
Performance in Obesity
The ATTAIN-1 Phase III trial evaluated this compound in adults with obesity or who were overweight without diabetes. Over a 72-week period, participants receiving the highest dose of this compound achieved a mean weight loss of 12.4% (approximately 27.3 lbs), compared to a 0.9% weight loss in the placebo group. Phase II data had previously shown a mean weight reduction of up to 14.7% at 36 weeks.
| Trial | Treatment | Duration | Mean Weight Loss | % Achieving ≥10% Weight Loss |
| ATTAIN-1 | This compound (36 mg) | 72 weeks | 11.2% - 12.4% | 54.6% |
| Phase II | This compound | 36 weeks | 9.4% - 14.7% | 46% - 75% |
| SURMOUNT-1 (Tirzepatide) | Tirzepatide (15 mg) | 72 weeks | Up to 22.5% | N/A |
| STEP 1 (Injectable Semaglutide) | Semaglutide (2.4 mg) | 68 weeks | 14.9% | N/A |
| OASIS 1 (Oral Semaglutide) | Oral Semaglutide (50 mg) | 68 weeks | 15.1% | N/A |
Note: The data presented is from separate clinical trial programs and should not be interpreted as a direct head-to-head comparison. Efficacy can vary based on study population and design.
Safety and Tolerability Profile
The safety profile of this compound is consistent with the GLP-1 receptor agonist class of medications. The most commonly reported adverse events are gastrointestinal in nature, including nausea, diarrhea, constipation, and vomiting. These events are typically mild to moderate in severity and tend to occur during the dose-escalation phase. In the ACHIEVE-1 trial, the discontinuation rate due to adverse events for the highest dose of this compound was 8%, compared to 1% for placebo.
Mechanism of Action: GLP-1 Receptor Activation
This compound functions as a partial agonist of the GLP-1 receptor, a G-protein coupled receptor. Its binding to the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP). This signaling pathway leads to several physiological effects that contribute to its therapeutic benefits:
-
Glucose-dependent insulin secretion: this compound enhances the release of insulin from pancreatic beta cells in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: It reduces the release of glucagon, a hormone that raises blood sugar levels.
-
Delayed gastric emptying: By slowing the rate at which food leaves the stomach, this compound helps to control post-meal blood sugar spikes and promotes a feeling of fullness.
-
Appetite suppression: this compound acts on brain centers involved in regulating appetite, leading to reduced food intake.
Unlike peptide-based GLP-1 receptor agonists, this compound is a small molecule that binds to an allosteric site within the transmembrane domain of the GLP-1 receptor.
References
Validating Biomarkers for Orforglipron Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for evaluating the treatment response of Orforglipron, a novel oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. The performance of this compound is compared with other leading GLP-1 receptor agonists, supported by experimental data from key clinical trials. Detailed methodologies for the measurement of these biomarkers are also provided to facilitate the design and execution of related research.
Introduction to this compound and the Need for Biomarker Validation
This compound (LY3502970) is an orally administered, small-molecule GLP-1 receptor agonist in development for the treatment of type 2 diabetes and obesity.[1] Unlike injectable peptide-based GLP-1 receptor agonists, this compound's non-peptide nature allows for once-daily oral administration without food or water restrictions, offering a significant convenience for patients.[1][2] Its mechanism of action involves binding to the GLP-1 receptor, a G-protein coupled receptor, which in turn activates downstream signaling pathways, primarily through the production of cyclic AMP (cAMP). This leads to glucose-dependent insulin secretion, reduced glucagon release, delayed gastric emptying, and decreased appetite.[1][2]
Given the variability in patient response to GLP-1 receptor agonists, the identification and validation of sensitive and specific biomarkers are crucial for predicting and monitoring treatment efficacy. This guide focuses on a panel of established and exploratory biomarkers relevant to the metabolic and cardiovascular effects of this compound and compares them to those of other widely used GLP-1 receptor agonists: oral semaglutide (Rybelsus), injectable semaglutide (Ozempic/Wegovy), and liraglutide (Saxenda/Victoza).
Comparative Efficacy of GLP-1 Receptor Agonists on Key Biomarkers
The following tables summarize the quantitative data on the effects of this compound and its alternatives on key biomarkers in patients with type 2 diabetes and obesity. The data is extracted from major clinical trials for each drug.
Table 1: Comparison of Biomarker Changes in Patients with Type 2 Diabetes
| Biomarker | This compound (ACHIEVE-1) | Oral Semaglutide (PIONEER 1) | Liraglutide (SCALE Diabetes) |
| HbA1c Reduction (%) | -1.24% to -1.48% (at 40 weeks) | -0.6% to -1.1% (at 26 weeks) | -1.3% (3.0 mg) (at 56 weeks) |
| Body Weight Reduction (%) | -4.5% to -7.6% (at 40 weeks) | -1.5 kg to -2.3 kg (at 26 weeks) | -5.9% (3.0 mg) (at 56 weeks) |
| Fasting Serum Glucose Reduction | Significant reduction observed | Significant reduction observed | Significant reduction observed |
| Waist Circumference Reduction | Data not specified in provided results | Data not specified in provided results | -5.28 cm (3.0 mg) (at 56 weeks) |
| Blood Pressure Reduction | Significant reduction in systolic BP | Not specified | Significant reduction in systolic BP |
| Lipid Profile Improvement | Significant reduction in triglycerides and non-HDL cholesterol | Improvements in fasting lipid levels mentioned | Improvements in lipid profile observed |
Table 2: Comparison of Biomarker Changes in Patients with Obesity
| Biomarker | This compound (ATTAIN-1) | Injectable Semaglutide (STEP 1) | Liraglutide (SCALE Obesity and Prediabetes) |
| Body Weight Reduction (%) | -12.4% (at 72 weeks) | -14.9% (at 68 weeks) | -8.0% (at 56 weeks) |
| Waist Circumference Reduction (cm) | ~ -10 cm (at 72 weeks) | Not specified | Significant reduction observed |
| BMI Reduction ( kg/m ²) | Significant reduction observed | Significant reduction observed | Significant reduction observed |
| Blood Pressure Reduction | Significant reduction in systolic BP | Significant improvements in cardiometabolic risk factors | Significant reduction in systolic and diastolic BP |
| Lipid Profile Improvement | Significant reduction in non-HDL cholesterol and triglycerides | Improvements in atherogenic lipids | Significant improvements in lipid profile |
| hsCRP Reduction (%) | -47.7% (at 72 weeks) | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the GLP-1 receptor signaling pathway and typical workflows for clinical trials and biomarker analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key biomarkers discussed in this guide.
Glycated Hemoglobin (HbA1c)
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Principle: HPLC separates HbA1c from other hemoglobin variants based on charge differences using an ion-exchange column. A pH gradient is used to elute the different hemoglobin species at different times.
-
Sample Type: Whole blood collected in EDTA tubes.
-
Procedure:
-
A small volume of the whole blood sample is automatically hemolyzed by the instrument.
-
The hemolysate is injected into the HPLC column.
-
A programmed gradient of buffers with increasing ionic strength is passed through the column to separate the hemoglobin components.
-
The separated hemoglobin fractions pass through a detector that measures their absorbance at a specific wavelength.
-
The instrument's software integrates the area under the peaks corresponding to HbA1c and total hemoglobin to calculate the HbA1c percentage.
-
-
Quality Control: Commercial controls with known low, normal, and high HbA1c levels are run daily to ensure the accuracy and precision of the assay.
Lipid Panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
-
Method: Automated enzymatic colorimetric assays.
-
Principle:
-
Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing a colored product measured spectrophotometrically.
-
Triglycerides: Triglycerides are hydrolyzed to glycerol, which is then phosphorylated and oxidized, leading to the formation of a colored product.
-
HDL-C: Non-HDL lipoproteins are precipitated, and the cholesterol in the remaining HDL fraction is measured enzymatically.
-
LDL-C: Typically calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), which is valid for triglyceride levels <400 mg/dL. Direct measurement methods are also available.
-
-
Sample Type: Serum or plasma from a fasting blood sample (typically 8-12 hours).
-
Procedure: The assays are performed on automated clinical chemistry analyzers. Patient samples, calibrators, and controls are pipetted into reaction cuvettes, and the instrument automatically adds the necessary reagents and measures the absorbance changes.
-
Quality Control: Multi-level commercial controls are run with each batch of samples to monitor assay performance.
High-Sensitivity C-Reactive Protein (hsCRP)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: A sandwich ELISA is used where a capture antibody specific for CRP is coated on a microplate. The patient's serum is added, and any CRP present binds to the capture antibody. After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the captured CRP. A substrate is then added, and the enzyme catalyzes a color change that is proportional to the amount of CRP in the sample.
-
Sample Type: Serum or plasma.
-
Procedure:
-
Standards, controls, and diluted patient samples are added to the wells of the antibody-coated microplate and incubated.
-
The plate is washed to remove unbound substances.
-
The enzyme-conjugated detection antibody is added to each well and incubated.
-
The plate is washed again.
-
A substrate solution is added, and the plate is incubated for a specific time to allow for color development.
-
A stop solution is added to terminate the reaction.
-
The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentration of hsCRP in the patient samples is determined from this curve.
-
-
Quality Control: Commercial controls are included in each assay run.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) and Beta-Cell Function (HOMA-B)
-
Method: Calculation based on fasting glucose and insulin levels.
-
Principle: HOMA is a model used to quantify insulin resistance and beta-cell function from fasting glucose and insulin or C-peptide measurements.
-
Formulas:
-
HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5
-
HOMA-B = (20 x Fasting Insulin (μU/mL)) / (Fasting Glucose (mmol/L) - 3.5)
-
-
Sample Type: Fasting serum or plasma.
-
Procedure: Fasting blood samples are collected, and glucose and insulin levels are measured using standard laboratory methods. The HOMA-IR and HOMA-B values are then calculated using the formulas above.
-
Quality Control: The accuracy of the HOMA values depends on the accuracy of the glucose and insulin measurements, which are subject to their respective quality control procedures.
Proinsulin to Insulin Ratio
-
Method: Immunoassay (ELISA or Radioimmunoassay - RIA).
-
Principle: Separate immunoassays are used to measure the concentrations of proinsulin and insulin in the same sample. The ratio is then calculated.
-
Sample Type: Fasting serum or plasma.
-
Procedure:
-
Proinsulin and insulin concentrations are determined using specific ELISA or RIA kits. These assays typically use antibodies that are highly specific for either proinsulin or insulin, with minimal cross-reactivity.
-
The assays are performed according to the manufacturer's instructions, similar to the ELISA procedure described for hsCRP.
-
The proinsulin to insulin ratio is calculated by dividing the molar concentration of proinsulin by the molar concentration of insulin.
-
-
Quality Control: The quality of the ratio is dependent on the performance of the individual proinsulin and insulin assays.
Adiponectin
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: A sandwich ELISA is employed, where a capture antibody specific for human adiponectin is pre-coated onto a microplate. Patient samples are added, and adiponectin binds to the immobilized antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. The addition of a substrate results in a color change proportional to the adiponectin concentration.
-
Sample Type: Serum or plasma.
-
Procedure: The procedure is similar to that described for hsCRP, involving incubation steps with the sample, detection antibody, and enzyme conjugate, with washing steps in between, followed by substrate addition, stopping the reaction, and reading the absorbance.
-
Quality Control: Each assay includes a set of standards and controls to ensure validity.
Insulin-like Growth Factor Binding Protein-2 (IGFBP-2)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: A sandwich ELISA is used, similar to the adiponectin assay. A capture antibody specific for IGFBP-2 is coated on the microplate.
-
Sample Type: Serum, plasma, or cell culture supernatants.
-
Procedure: The steps are analogous to other sandwich ELISA protocols: sample incubation, washing, addition of detection antibody, washing, addition of enzyme conjugate, washing, substrate addition, stopping the reaction, and absorbance measurement.
-
Quality Control: Standards and controls are run with each batch of samples.
Circulating Exchange Protein Directly Activated by cAMP 1 (EPAC1)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: A quantitative sandwich ELISA is used to measure the concentration of circulating EPAC1.
-
Sample Type: Serum or plasma.
-
Procedure: While a specific commercial kit protocol for circulating EPAC1 is not as commonly detailed as for other biomarkers, the principle and procedure would follow a standard sandwich ELISA format as described above. It would involve a capture antibody specific for EPAC1, the patient sample, a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.
-
Quality Control: The use of appropriate standards and controls is essential for accurate quantification.
Conclusion
This compound has demonstrated significant efficacy in improving glycemic control and promoting weight loss in clinical trials, with a biomarker profile consistent with the GLP-1 receptor agonist class. This guide provides a comparative overview of the effects of this compound on key metabolic and cardiovascular biomarkers in relation to established alternatives. The detailed experimental protocols offer a valuable resource for researchers aiming to validate and explore the utility of these biomarkers in predicting and monitoring the response to this compound and other GLP-1 receptor agonist therapies. Further research, including head-to-head clinical trials and the exploration of novel biomarkers, will continue to refine our understanding of the therapeutic potential of this compound and aid in personalizing treatment strategies for patients with type 2 diabetes and obesity.
References
Cross-study comparison of Orforglipron's weight loss effects
A comprehensive review of clinical trial data positions the oral GLP-1 receptor agonist, orforglipron, as a significant contender in the landscape of obesity management. This guide provides a detailed comparison of its weight loss effects against other leading therapies, supported by experimental data and protocol outlines for researchers, scientists, and drug development professionals.
This compound, a novel, orally administered, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated substantial weight loss in clinical trials.[1][2] Its development marks a pivotal step towards providing a more convenient, oral alternative to the currently available injectable GLP-1 receptor agonists for the treatment of obesity.[1][3] This guide synthesizes data from key clinical trials to offer a comparative perspective on this compound's efficacy relative to other prominent weight loss medications, namely semaglutide and tirzepatide.
Comparative Efficacy in Weight Reduction
Clinical trial data reveals that this compound induces significant, dose-dependent weight loss in adults with obesity or who are overweight.[4] The Phase 3 ATTAIN-1 trial showed that at the highest dose (36 mg), this compound led to an average weight loss of 12.4% over 72 weeks. In a 36-week Phase 2 study, participants receiving this compound achieved a mean weight reduction of up to 14.7%.
When compared to other GLP-1 receptor agonists, this compound's performance is noteworthy. Oral semaglutide, in the OASIS 1 Phase 3 trial, resulted in a mean weight reduction of up to 15% after 68 weeks at a 50 mg daily dose. Injectable semaglutide (2.4 mg weekly) has shown weight loss of approximately 14.9% to 17.4% in the STEP clinical trial program over 68 weeks. A higher weekly dose of semaglutide (7.2 mg) resulted in a weight change of 18.7% over 72 weeks in adults without diabetes.
Tirzepatide, a dual GIP and GLP-1 receptor agonist, has demonstrated even greater weight loss in its clinical trials. The SURMOUNT-3 study reported an additional 21.1% weight loss with tirzepatide following an intensive lifestyle intervention, leading to a total mean weight loss of 26.6% from study entry over 84 weeks. In the SURMOUNT-4 trial, continued treatment with tirzepatide led to an additional 5.5% weight loss after an initial 36-week period where participants had already achieved a 20.9% weight reduction. The SURMOUNT-2 trial in adults with obesity or overweight and type 2 diabetes showed weight loss of up to 15.7% (34.4 lb or 15.6 kg) at 72 weeks. A head-to-head trial (SURMOUNT-5) showed that participants on tirzepatide lost an average of 20.2% of their body weight over 72 weeks, compared to 13.7% for those on semaglutide.
The following table provides a quantitative summary of the weight loss effects from key clinical trials of this compound and its comparators.
| Drug | Trial Name | Dosage | Mean Weight Loss (%) | Trial Duration (weeks) | Patient Population |
| This compound | ATTAIN-1 (Phase 3) | 36 mg daily | 12.4% | 72 | Adults with obesity or overweight without diabetes |
| This compound | Phase 2 | 12-45 mg daily | 9.4% - 14.7% | 36 | Adults with obesity or overweight without diabetes |
| Oral Semaglutide | OASIS 1 (Phase 3) | 50 mg daily | Up to 15% | 68 | Adults with overweight or obesity |
| Injectable Semaglutide | STEP Program | 2.4 mg weekly | 14.9% - 17.4% | 68 | Adults with overweight or obesity without type 2 diabetes |
| Injectable Semaglutide | Phase 3b | 7.2 mg weekly | 18.7% | 72 | Adults with obesity without type 2 diabetes |
| Tirzepatide | SURMOUNT-2 | 10 mg & 15 mg weekly | 13.4% & 15.7% | 72 | Adults with obesity or overweight and type 2 diabetes |
| Tirzepatide | SURMOUNT-3 | Maximum tolerated dose | 26.6% (total from study entry) | 84 (12 weeks lifestyle + 72 weeks drug) | Adults with obesity or overweight without type 2 diabetes |
| Tirzepatide | SURMOUNT-4 | Maximum tolerated dose | 20.9% (initial 36 weeks) + additional 5.5% (subsequent 52 weeks) | 88 | Adults with obesity or overweight |
| Tirzepatide | SURMOUNT-5 | Maximum tolerated dose | 20.2% | 72 | Adults with obesity |
Experimental Protocols
A general understanding of the methodologies employed in these clinical trials is crucial for a comprehensive comparison. Below are detailed experimental protocols for the key trials cited.
This compound: ATTAIN-1 (Phase 3)
-
Objective: To evaluate the efficacy and safety of this compound in adults with obesity or who are overweight with at least one weight-related comorbidity and without diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 3,127 adults with obesity or who are overweight with conditions such as hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease, who did not have diabetes.
-
Intervention: Participants were randomized to receive a placebo or one of three daily doses of this compound (6mg, 12mg, or 36mg) in addition to counseling on a healthy diet and physical activity.
-
Primary Endpoint: The primary endpoint was the percentage change in body weight from baseline to week 72.
-
Key Secondary Endpoints: Included the proportion of participants achieving at least 10%, 15%, and 20% weight loss, as well as changes in waist circumference.
Semaglutide (Oral): OASIS 1 (Phase 3)
-
Objective: To evaluate the efficacy and safety of oral semaglutide 50 mg once daily for weight management in adults with overweight or obesity.
-
Study Design: A phase 3, randomized, placebo-controlled trial.
-
Participants: Adults with overweight or obesity.
-
Intervention: Participants received oral semaglutide 50 mg once daily or a placebo. The medication was to be taken at least 30 minutes before the first food, beverage, or other oral medications of the day.
-
Primary Endpoint: The primary endpoint was the percentage change in body weight from baseline to week 68.
Semaglutide (Injectable): STEP 3 (Randomized Clinical Trial)
-
Objective: To assess the effect of once-weekly subcutaneous semaglutide versus placebo as an adjunct to intensive behavioral therapy on body weight in adults with overweight or obesity.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 611 adults with overweight or obesity.
-
Intervention: Participants were randomized (2:1) to receive semaglutide 2.4 mg or a placebo once weekly, both in combination with a low-calorie diet for the first 8 weeks and intensive behavioral therapy (30 counseling visits) over 68 weeks.
-
Co-primary Endpoints: The co-primary endpoints were the percentage change in body weight and the loss of 5% or more of baseline body weight at week 68.
Tirzepatide: SURMOUNT-3 (Phase 3)
-
Objective: To evaluate the efficacy and safety of tirzepatide in adults with obesity or who were overweight with weight-related comorbidities, excluding Type 2 diabetes, following an intensive lifestyle intervention.
-
Study Design: A phase 3, randomized, placebo-controlled trial.
-
Participants: 806 participants with obesity or who were overweight with weight-related comorbidities.
-
Intervention: The study included a 12-week lead-in period with an intensive lifestyle intervention (low-calorie diet, exercise, and frequent counseling). Participants who achieved at least a 5% weight loss during this period were then randomized to receive either tirzepatide or a placebo for 72 weeks.
-
Co-primary Endpoints: The co-primary endpoints were the mean percent change in body weight from randomization and the percentage of participants achieving an additional ≥5% body weight reduction from randomization over 72 weeks.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical experimental workflow for a weight loss clinical trial.
GLP-1 Receptor Signaling Pathway
Typical Weight Loss Clinical Trial Workflow
References
- 1. news-medical.net [news-medical.net]
- 2. Daily Oral GLP-1 Receptor Agonist this compound for Adults with Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Lilly's phase 2 results published in the New England Journal of Medicine show this compound, a once-daily oral nonpeptide GLP-1 receptor agonist, achieved up to 14.7% mean weight reduction at 36 weeks in adults with obesity or overweight [prnewswire.com]
Safety Operating Guide
Proper Disposal of Orforglipron: A Guide for Laboratory Professionals
The proper disposal of investigational compounds like orforglipron is critical for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides detailed procedures for the handling and disposal of this compound in a research setting, based on available safety data and general best practices for pharmaceutical waste management.
Hazard Classification and Safety Precautions
There is conflicting information regarding the hazard classification of this compound. One Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS).[1] However, another SDS classifies it as harmful if swallowed, a skin and eye irritant, and a potential cause of respiratory irritation.[2] Given this discrepancy, it is imperative to handle this compound with caution, assuming it to be hazardous until further information is available.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.
Ensure adequate ventilation and have accessible safety showers and eye wash stations in the work area.
This compound Waste Segregation and Collection
Proper segregation of waste is the first step in compliant disposal. Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.
-
Solid Waste:
-
Collect unused or expired pure this compound powder, tablets, or capsules in a dedicated and clearly labeled waste container.
-
Contaminated materials such as weighing papers, gloves, and other disposable labware should also be placed in this designated container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof container.
-
This container should be stored in secondary containment to prevent spills.
-
All waste containers must be clearly labeled with "Non-Hazardous Pharmaceutical Waste" (or as hazardous if institutional policy dictates a cautious approach), "this compound," the accumulation start date, and the contact information for the principal investigator or laboratory.
Storage and Disposal Pathway
Store all this compound waste containers in a designated satellite accumulation area within the laboratory. These containers must be kept closed except when waste is being added. The storage area should be located away from drains and incompatible chemicals.
Crucially, do not dispose of this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) prohibit the sewering of pharmaceutical waste.
The designated disposal pathway is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. These entities are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations. In many jurisdictions, non-hazardous chemical waste must be incinerated.
Experimental Protocols for Waste Characterization
In a research and development context, a waste characterization assessment should be performed for any novel compound. This typically involves the following tests to determine if the waste exhibits hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA).
| Test | Procedure | Hazardous Characteristic Threshold |
| Ignitability Test | Determine the flashpoint of the liquid waste using a Pensky-Martens closed-cup tester. | Flashpoint below 60°C (140°F). |
| Corrosivity Test | Measure the pH of aqueous waste solutions using a calibrated pH meter. | pH less than or equal to 2, or greater than or equal to 12.5. |
| Toxicity Test (TCLP) | The Toxicity Characteristic Leaching Procedure simulates landfill leaching to analyze for specific toxic contaminants. | Varies by contaminant. |
Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the procedural workflow for proper this compound disposal and a simplified representation of its mechanism of action.
Caption: this compound laboratory waste disposal workflow.
Caption: Simplified signaling pathway of this compound.
References
Essential Safety and Handling Protocols for Orforglipron
For laboratory professionals engaged in research and development involving Orforglipron, a potent, non-peptide oral GLP-1 receptor agonist, adherence to rigorous safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures for handling, and compliant disposal methods. While some suppliers classify this compound as non-hazardous, others indicate potential risks including acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] Consequently, a conservative approach to handling, assuming high potency, is strongly recommended to ensure personnel safety.
Personal Protective Equipment (PPE) Requirements
Consistent use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust particles and splashes.[2] |
| Lab Coat | Impervious, long-sleeved lab coat | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling powder outside of a ventilated enclosure to prevent inhalation.[2] |
Operational Handling Plan
A designated and well-ventilated area should be established for all work with this compound. Adherence to the following step-by-step procedure will minimize the risk of exposure.
Workflow for Safe Handling of this compound
Experimental Protocol: Handling this compound
-
Preparation:
-
Designate a specific laboratory area for handling this compound.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Solution Preparation:
-
If possible, conduct all manipulations of solid this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Use a dedicated, calibrated balance for weighing.
-
To prepare a stock solution, dissolve the weighed this compound in a suitable solvent, such as methanol, and purge with an inert gas.
-
Cap and seal the solution container immediately.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. A wet-wiping technique is recommended to avoid generating dust.
-
Properly dispose of all waste as detailed in the disposal plan below.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Solid this compound Waste: Collect in a clearly labeled, sealed container and dispose of as hazardous pharmaceutical waste according to institutional and local regulations.
-
Liquid Waste (Solutions containing this compound): Collect in a sealed, labeled waste container. Do not pour down the drain. Dispose of as hazardous chemical waste.
-
Contaminated Labware (e.g., pipette tips, tubes): Place in a designated, sealed hazardous waste container and dispose of as hazardous pharmaceutical waste.
-
Contaminated PPE: Dispose of in the designated hazardous waste stream.
Mechanism of Action: GLP-1 Receptor Signaling
This compound is a non-peptide agonist of the Glucagon-like peptide-1 receptor (GLP-1R). Upon binding, it activates the receptor, initiating a downstream signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is crucial for its therapeutic effects on glucose metabolism and weight management.
Simplified Signaling Pathway of this compound
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
